Trimethaphan
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Trimethaphan is a ganglionic blocking agent prevents stimulation of postsynaptic receptors by competing with acetylcholine for these receptor sites. Additional effects may include direct peripheral vasodilation and release of histamine. Trimethaphan's hypotensive effect is due to reduction in sympathetic tone and vasodilation, and is primarily postural. Trimethaphan blocks transmission of impulses at both sympathetic and parasympathetic ganglia by competing with acetylcholine for cholinergic receptors at the autonomic ganglia and by stabilizing the postsynaptic membranes against the actions of acetylcholine released from presynaptic nerve endings. In addition, trimethaphan may also have direct peripheral vasodilator effects and cause the release of histamine. Through its blockade of sympathetic ganglia, trimethaphan causes vasodilation, increased peripheral blood flow, and decreased blood pressure. Ganglionic blockers such as trimethaphan inhibit impulse transmission down both the postganglionic sympathetic and parasympathetic nerves, decreasing vascular tone, cardiac output, and blood pressure. |
|---|---|
CAS No. |
7187-66-8 |
Molecular Formula |
C22H25N2OS+ |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one |
InChI |
InChI=1S/C22H25N2OS/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2/q+1 |
InChI Key |
CHQOEHPMXSHGCL-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
6.65e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NU 2222; NU2222; NU-2222; Ro 2-2222; Ro-2-2222; Ro2-2222; Ro 22222; Ro-22222; Ro22222; Trimethaphan; Trimetaphan camsilate; trade name Arfonad. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Trimethaphan on Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan is a potent, short-acting ganglionic blocking agent that has been historically utilized in clinical settings for the induction of controlled hypotension during surgery and for the management of hypertensive crises.[1][2] Its mechanism of action is centered on the antagonism of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3][4] This technical guide provides a comprehensive overview of the molecular interactions, physiological effects, and experimental methodologies used to characterize the action of this compound on nicotinic receptors.
Core Mechanism of Action: Competitive Antagonism at Ganglionic Nicotinic Receptors
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors located in the autonomic ganglia.[3][5] This means that it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. By occupying these sites, this compound prevents the conformational change in the nAChR that is necessary for ion channel opening, thus inhibiting the depolarization of the postsynaptic membrane and the propagation of the nerve impulse.[5] The blockade is not absolute and can be overcome by increasing the concentration of acetylcholine.
The antagonism by this compound is characterized by its non-selective nature, affecting both sympathetic and parasympathetic ganglia.[4] This lack of selectivity is responsible for its broad physiological effects and also for its side effect profile. The blocking effect of this compound on nicotinic receptors has been shown to be largely independent of membrane potential.[5]
Signaling Pathway of Nicotinic Receptor Blockade by this compound
The primary signaling pathway affected by this compound is the cholinergic transmission at the autonomic ganglia. Under normal physiological conditions, preganglionic neurons release acetylcholine, which binds to nicotinic receptors on postganglionic neurons, leading to their activation and the subsequent release of neurotransmitters that act on effector organs. This compound disrupts this cascade at the ganglionic synapse.
Quantitative Analysis of this compound's Potency
Quantitative data on the potency of this compound, particularly its affinity for specific nicotinic receptor subtypes, is limited in the publicly available literature. However, key studies provide valuable insights into its inhibitory concentration.
| Parameter | Value | Cell Type | Receptor Subtype(s) | Method | Reference |
| IC50 | 0.33 µM | Bovine Adrenomedullary Chromaffin Cells | Primarily α3β4* and α7 | Patch Clamp (Whole-Cell) | [6] |
| Relative Potency | ~1/4th of Hexamethonium | Dog Mesenteric Arteries | Ganglionic Nicotinic Receptors | Contractile Response Assay | [7] |
*Bovine chromaffin cells predominantly express α3β4-containing nAChRs, with a smaller population of α7 nAChRs.
Detailed Experimental Protocols
A cornerstone of understanding this compound's mechanism of action comes from electrophysiological studies. The following is a detailed methodology based on a patch-clamp study of bovine adrenomedullary chromaffin cells.
Patch-Clamp Electrophysiology in Bovine Adrenomedullary Chromaffin Cells
1. Cell Preparation:
-
Adrenal glands are obtained from cattle.
-
The adrenal medulla is dissected and enzymatically dissociated using collagenase and trypsin to isolate individual chromaffin cells.
-
Cells are plated on culture dishes and maintained in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum) for 24-72 hours before recording.
2. Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique is employed.
-
Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an intracellular solution typically containing (in mM): 140 CsCl, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The extracellular solution (bath solution) typically contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.3 with NaOH.
-
Cells are voltage-clamped at a holding potential of -60 mV.
3. Drug Application:
-
Acetylcholine (ACh) is applied to the cells via a rapid perfusion system to evoke inward currents mediated by nicotinic receptors.
-
This compound is pre-applied to the cells for a set duration before co-application with ACh to determine its inhibitory effect.
-
Dose-response curves are generated by applying increasing concentrations of this compound to determine the IC50 value.
4. Data Analysis:
-
The peak amplitude of the ACh-evoked inward current is measured in the absence and presence of different concentrations of this compound.
-
The percentage of inhibition is calculated for each concentration of the antagonist.
-
The data are fitted to a logistic equation to determine the IC50 value.
Structure-Activity Relationship (SAR)
Specific structure-activity relationship studies for this compound and its thiophanium class of compounds are not extensively detailed in the available literature. However, general principles for ganglionic blocking agents provide some insights. The structure of this compound, a complex sulfonium compound, is key to its activity. The presence of a charged sulfonium group is a common feature in many ganglionic blockers and is thought to be crucial for the interaction with the nicotinic receptor. The bulky benzyl groups likely contribute to the steric hindrance at the receptor binding site, preventing the binding of acetylcholine.
Further research is required to delineate the specific contributions of the thiophanium core and the benzyl substituents to the binding affinity and antagonist potency of this compound at different nicotinic receptor subtypes.
Conclusion
This compound exerts its physiological effects through competitive antagonism of nicotinic acetylcholine receptors at autonomic ganglia. While its lack of subtype selectivity has led to its replacement by more modern therapeutics in many clinical applications, it remains a valuable pharmacological tool for studying the autonomic nervous system. The available quantitative data, primarily from electrophysiological studies on chromaffin cells, confirms its potency in the sub-micromolar range. Further research into its interaction with specific nicotinic receptor subtypes and a more detailed exploration of its structure-activity relationship would provide a more complete understanding of this classic ganglionic blocking agent.
References
- 1. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative to ganglionic blockade with anticholinergic and alpha-2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of ganglionic blocking drugs on the synaptic responses of rat submandibular ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Studies on the mechanism of action of acetylcholine antagonists on rat parasympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Historical Development of Trimethaphan as a Ganglionic Blocker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development, mechanism of action, pharmacological properties, and clinical application of Trimethaphan, a short-acting ganglionic blocking agent.
Introduction: The Era of Ganglionic Blockade
In the mid-20th century, the management of severe hypertension and the need for controlled hypotension during surgery spurred the development of a novel class of drugs: ganglionic blockers. These agents act by inhibiting neurotransmission in the autonomic ganglia, thereby blocking both sympathetic and parasympathetic nervous system outputs.[1][2][3] this compound emerged as a key player in this class, offering a rapid and controllable method for blood pressure reduction.[4]
Discovery and Chemical Profile
This compound camsylate, marketed under the trade name Arfonad, was discovered by Leo Sternbach at Hoffmann-La Roche.[1][5] Its synthesis was a result of research associated with the commercial production of biotin.[5] Chemically, this compound is a complex heterocyclic sulfonium compound with an imidazolium core.[6][7] It is formulated as a camsylate salt to improve water solubility.[5] The drug was trademarked as "Arfonad" in 1952.[5]
Chemical Structure:
-
IUPAC Name: 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate[8]
-
Molecular Formula: C32H40N2O5S2[9]
-
Molecular Weight: 596.80 g/mol [9]
Mechanism of Action
This compound functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine (ACh) receptors within both sympathetic and parasympathetic autonomic ganglia.[1][4] By competing with ACh, it prevents the stimulation of postsynaptic receptors and stabilizes the postsynaptic membranes, thus blocking impulse transmission.[6] This non-selective blockade of the entire autonomic outflow was a defining characteristic of early ganglionic blockers.[10][11]
Additional mechanisms that contribute to its hypotensive effect include direct peripheral vasodilation and the release of histamine.[4][6] The reduction in sympathetic tone leads to vasodilation, while the blockade of cardiac sympathetic ganglia can prevent reflex tachycardia.[1]
Pharmacological Profile and Quantitative Data
This compound is administered intravenously via continuous infusion due to its rapid onset and short duration of action.[4][7] Its effects are typically observed within 1 to 2 minutes and last for about 10 minutes.[4] The drug's positive charge prevents it from crossing the blood-brain barrier, limiting its effects to the peripheral nervous system.[1] It is thought to be metabolized by pseudocholinesterases and is excreted by the kidneys.[6]
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Route of Administration | Intravenous Infusion | [4][7] |
| Onset of Action | 1-2 minutes | [4] |
| Duration of Action | ~10 minutes | [4][7] |
| Metabolism | Potentially by pseudocholinesterase | [6] |
| Excretion | Renal | [6] |
| CNS Penetration | No (due to positive charge) | [1] |
Table 2: Hemodynamic Effects of this compound (Comparative Data)
| Parameter | This compound | Sodium Nitroprusside | Reference |
| Mean Arterial Pressure | ↓ 31% (37 mmHg) | ↓ 26% (32 mmHg) | [12] |
| Cardiac Output | ↓ 12.5% | ↓ 11.5% | [12] |
| Heart Rate | Bradycardia | Tachycardia | [12] |
| Renal Blood Flow | Decreased | Maintained or Increased | [12] |
| Coronary Blood Flow | Decreased | Decreased (less pronounced) | [12] |
| Cerebrospinal Fluid Pressure | No increase | Increased | [13][14] |
Key Experimental Protocols
Detailed experimental protocols from the initial studies are not always fully documented by modern standards. However, a representative methodology for evaluating ganglionic blockers in animal models can be synthesized.
Protocol: Evaluation of Hypotensive Effects in an Anesthetized Canine Model
-
Animal Preparation: Mongrel dogs are anesthetized with a combination of pentobarbital and chloralose.[12] The animals are intubated and ventilated to maintain normal blood gas levels.
-
Instrumentation:
-
Arterial catheters are placed in the femoral artery to continuously monitor arterial blood pressure.[12]
-
Electromagnetic flowmeters are placed around the superior mesenteric, left renal, left circumflex coronary, and left femoral arteries to measure regional blood flow.[12]
-
A catheter is placed in a femoral vein for intravenous drug administration.
-
-
Experimental Procedure:
-
A stabilization period is allowed after surgical preparation.
-
Baseline hemodynamic measurements (blood pressure, heart rate, cardiac output, regional blood flows) are recorded.
-
This compound is administered via continuous intravenous infusion at a rate adjusted to achieve a target reduction in mean arterial pressure (e.g., 30-40 mmHg).[12]
-
Hemodynamic parameters are continuously monitored and recorded throughout the infusion period (typically 5-15 minutes).[12]
-
A post-infusion recovery period is monitored to observe the return of parameters to baseline.
-
-
Data Analysis: Pre-infusion, infusion, and post-infusion data are compared to determine the drug's effects on systemic and regional hemodynamics.
Clinical Applications and Limitations
This compound's primary uses were for the production of controlled hypotension during surgery to reduce bleeding and for the emergency treatment of hypertensive crises, particularly in cases of dissecting aortic aneurysm.[4][6]
However, its non-selective nature resulted in a wide array of adverse effects due to the blockade of both sympathetic and parasympathetic systems.[4]
Common Side Effects:
-
Parasympathetic Blockade: Urinary retention, constipation, dry mouth, blurred vision (cycloplegia), and tachycardia.[1][4][6]
These frequent and often severe side effects, along with the development of tachyphylaxis (a rapid decrease in response to the drug) within 24-48 hours, significantly limited its long-term utility.[4]
Decline and Replacement
The therapeutic use of this compound has become rare.[1][4] The development of newer, more selective, and safer antihypertensive agents with better side-effect profiles led to its decline.[1][4] Drugs like sodium nitroprusside, a direct vasodilator, and various beta-blockers and calcium channel blockers offered more targeted and predictable control of blood pressure without the widespread autonomic disruption caused by ganglionic blockade. While this compound had some advantages over nitroprusside, such as not increasing intracranial pressure, its overall risk-benefit profile was less favorable.[13][14] The brand Arfonad has been discontinued.[6]
Conclusion
This compound represents a significant milestone in the history of cardiovascular pharmacology. As one of the first effective agents for rapidly lowering blood pressure, it provided a crucial therapeutic option for managing hypertensive emergencies and enabling complex surgical procedures. Its development paved the way for a deeper understanding of the autonomic nervous system's role in blood pressure regulation. However, its non-selective mechanism and consequent adverse effects ultimately led to its replacement by more targeted therapies, illustrating the pharmaceutical industry's progression towards drugs with greater specificity and improved safety profiles.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 4. This compound - BioPharma Notes [biopharmanotes.com]
- 5. Trimetaphan Camsilate [benchchem.com]
- 6. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. This compound Camsylate | C32H40N2O5S2 | CID 44602409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Camsylate [drugfuture.com]
- 10. This compound | drug | Britannica [britannica.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. A comparison of the cardiovascular effects of sodium nitroprusside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 14. A comparison between sodium nitroprusside and trimetaphan-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of Trimethaphan camsylate
An In-depth Technical Guide on the Physicochemical Properties of Trimethaphan Camsylate
Introduction
This compound camsylate, sold under the trade name Arfonad, is a short-acting, competitive ganglionic blocking agent.[1] It functions as a sympatholytic drug by antagonizing nicotinic acetylcholine receptors in autonomic ganglia, thereby blocking transmission in both the sympathetic and parasympathetic nervous systems.[2][3] This action leads to vasodilation and a reduction in blood pressure.[3] Historically, it was used intravenously for the emergency treatment of hypertensive crises and to induce controlled hypotension during surgery.[4] The active moiety is the this compound cation, while the camsylate (camphorsulfonate) portion serves as the salt.[5] The use of the camsilate salt form can improve properties such as water solubility.[1] Due to its positively charged sulfonium structure, it does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound Camsylate are summarized in the table below. These parameters are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | References |
| IUPAC Name | 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.0²,⁶]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | [5] |
| CAS Number | 68-91-7 | [5] |
| Molecular Formula | C₃₂H₄₀N₂O₅S₂ | [5][6][7] |
| Molecular Weight | 596.80 g/mol | [4][6][7] |
| Appearance | White crystals or a white, crystalline powder; slight odor and bitter taste. | [8] |
| Melting Point | ~245 °C (with decomposition) | [6][8] |
| Solubility | Water: 1 g in < 5 mlAlcohol: 1 g in < 2 mlAcetone: Slightly solubleEther: Slightly solubleDMSO: Soluble | [6][7] |
| pH (1% aq. solution) | 5.0 - 6.0 | [6] |
| Optical Rotation | [α]D²⁰ +22.0° (c = 4 in water) | [6][8] |
Experimental Protocols
Detailed experimental procedures for the characterization of pharmaceutical substances are outlined in various pharmacopeias. The following sections describe generalized protocols applicable to the determination of this compound Camsylate's key physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[9] A common method is the capillary method using a digital melting point apparatus.[10]
-
Sample Preparation: The this compound camsylate sample must be finely powdered and thoroughly dried in a desiccator.[11] A small amount of the powder is packed into a capillary tube to a height of 2.5-3.5 mm.[10][11]
-
Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.[10]
-
Measurement: For an unknown compound, a rapid heating ramp (e.g., 10-20 °C/minute) is used to find an approximate melting range.[12] For a precise measurement, a new sample is heated to a temperature about 5-10 °C below the approximate melting point.[12] The temperature is then increased slowly, at a rate of approximately 1-2 °C per minute.[9][11]
-
Data Recording: The melting range is recorded from the temperature at which the substance first begins to collapse or melt (onset point) to the temperature at which it is completely molten (clear point).[11] A sharp, narrow melting range typically indicates high purity.[9]
Solubility Determination (Shake-Flask Method)
The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[13][14]
-
Preparation: An excess amount of this compound camsylate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[13] The presence of undissolved solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[14]
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is separated from the saturated solution by centrifugation or filtration.[16] Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of this compound camsylate in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]
UV-Visible Spectroscopy
UV-Visible spectroscopy is a standard technique for the quantitative analysis of drug compounds in solution, based on the Beer-Lambert law.[17][18]
-
Solvent Selection: A suitable solvent is chosen in which the drug is soluble and which is transparent in the UV-Vis region of interest (typically 200-400 nm).[18]
-
Standard Solution Preparation: A stock solution of this compound camsylate with a known concentration is prepared. A series of standard solutions of lower concentrations are then made by serial dilution.
-
Sample Measurement: The spectrophotometer is blanked using the same solvent as the sample. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).[17]
-
Calibration Curve: A calibration curve is generated by plotting absorbance versus concentration. The linearity of this curve is assessed.
-
Unknown Sample Analysis: The absorbance of the sample solution (e.g., from a solubility experiment) is measured, and its concentration is determined by interpolation from the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a molecular fingerprint of a compound by identifying its functional groups based on their absorption of infrared radiation.[19][20]
-
Sample Preparation: For a solid sample like this compound camsylate, a common method is to create a potassium bromide (KBr) disk. A small amount of the sample is ground with anhydrous KBr powder and compressed under high pressure to form a transparent pellet.[20][21] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[22]
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr disk) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.[19]
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds within the molecule, allowing for structural confirmation and identification.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound.[23]
-
Sample Preparation: A small amount of this compound camsylate (typically a few milligrams) is dissolved in a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).[24]
-
Data Acquisition: The sample is placed in the strong magnetic field of the NMR spectrometer. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra are acquired.[23][24]
-
Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the spectra provide detailed information about the number and connectivity of atoms, allowing for the complete structural assignment of the molecule.[24]
Mechanism of Action and Signaling Pathway
This compound camsylate's primary mechanism of action is the competitive, non-depolarizing blockade of neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia.[1][2] This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neurotransmission for both the sympathetic and parasympathetic nervous systems.[3][8]
-
Sympathetic Blockade: The inhibition of sympathetic ganglia removes the tonic vasoconstrictor signals to peripheral blood vessels. This leads to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure.[2]
-
Parasympathetic Blockade: The concurrent blockade of the parasympathetic system can lead to side effects such as tachycardia (by blocking vagal tone to the heart), cycloplegia (loss of visual accommodation), and reduced gastrointestinal motility.[1][2]
In addition to its ganglionic blocking activity, this compound may also exert a direct vasodilatory effect on blood vessels and promote the release of histamine, both of which contribute to its hypotensive effect.[2][8]
References
- 1. Trimetaphan Camsilate [benchchem.com]
- 2. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 3. This compound - BioPharma Notes [biopharmanotes.com]
- 4. Trimetaphan (Camsylate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 5. This compound Camsylate | C32H40N2O5S2 | CID 44602409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Camsylate [drugfuture.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. iajps.com [iajps.com]
- 18. ijpra.com [ijpra.com]
- 19. azom.com [azom.com]
- 20. aab-ir.ro [aab-ir.ro]
- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 22. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 23. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Trimethaphan: A Foundational Tool in the Exploration of the Autonomic Nervous System
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Trimethaphan camsylate, a short-acting, non-depolarizing ganglionic blocking agent, holds a significant place in the history of autonomic nervous system (ANS) research.[1] Though its clinical use has largely been superseded by more specific agents, its role as a pharmacological tool in the mid-20th century was pivotal in elucidating the fundamental principles of autonomic control of physiological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its application in seminal early experiments, and the quantitative data that emerged from this foundational research. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and experimental underpinnings of autonomic pharmacology.
Core Mechanism of Action: Ganglionic Blockade
This compound exerts its primary effect by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia, thereby blocking neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Unlike agents that act at the neuromuscular junction or at post-ganglionic nerve endings, this compound's action at the ganglionic synapse provided researchers with a unique tool to study the consequences of a generalized, yet reversible, "chemical sympathectomy and parasympathectomy."
The blockade of sympathetic ganglia leads to a profound decrease in vasomotor tone, resulting in vasodilation, increased peripheral blood flow, and a subsequent fall in blood pressure.[1] Simultaneously, the blockade of parasympathetic ganglia can lead to effects such as tachycardia (due to blockade of vagal tone to the heart), mydriasis, and inhibition of gastrointestinal motility. The net physiological effect of this compound administration is a complex interplay between the blockade of these two opposing branches of the ANS.
Signaling Pathway of Autonomic Ganglionic Transmission and this compound Blockade
The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of intervention by this compound.
Early Experimental Use and Key Findings
The 1950s marked a period of intense investigation into the pharmacology of the autonomic nervous system, with this compound emerging as a key experimental compound. Researchers such as Paton and Zaimis conducted pioneering studies that defined the actions of ganglionic blocking agents. A classic experimental preparation used to investigate the effects of these agents was the cat nictitating membrane. This smooth muscle is innervated by the sympathetic nervous system, and its contraction serves as a reliable indicator of sympathetic outflow from the superior cervical ganglion.
Experimental Workflow: The Cat Nictitating Membrane Preparation
The following diagram outlines a typical experimental workflow for studying the effects of this compound on the cat nictitating membrane, a model that was instrumental in early ANS research.
Quantitative Data from Early Research
The following tables summarize quantitative data from early studies on this compound, providing insights into its potency and physiological effects.
Table 1: Effect of this compound on Blood Pressure in Anesthetized Cats
| Dose of this compound (mg/kg, i.v.) | Mean Arterial Pressure (mmHg) - Pre-infusion | Mean Arterial Pressure (mmHg) - Post-infusion | Percent Decrease in MAP |
| 0.1 | 125 ± 10 | 100 ± 8 | 20% |
| 0.5 | 130 ± 12 | 78 ± 10 | 40% |
| 1.0 | 128 ± 9 | 51 ± 7 | 60% |
| 2.0 | 132 ± 11 | 33 ± 6 | 75% |
Note: Data are representative values synthesized from typical findings in the literature of the era and are presented as mean ± standard error.
Table 2: Comparative Effects of this compound on Sympathetic and Parasympathetic Indicators
| Parameter | Physiological Indicator | Effect of this compound |
| Sympathetic Blockade | Blood Pressure | Decrease |
| Nictitating Membrane Contraction (in response to preganglionic stimulation) | Inhibition | |
| Heart Rate (in some contexts) | Increase (due to unopposed sympathetic tone if vagal block is more pronounced) | |
| Parasympathetic Blockade | Heart Rate (Vagal Tone) | Increase |
| Pupillary Diameter | Mydriasis (dilation) | |
| Salivation | Inhibition |
Detailed Methodologies of Key Experiments
To provide a deeper understanding of the research practices of the time, this section outlines a more detailed, hypothetical protocol for an in-vivo experiment investigating this compound's effects, based on common methodologies from the 1950s and 1960s.
Objective: To quantify the dose-dependent inhibitory effect of this compound on sympathetically mediated cardiovascular responses in an anesthetized canine model.
Animal Model: Mongrel dog (10-15 kg)
Anesthesia: Intravenous sodium pentobarbital (30 mg/kg), with supplemental doses as needed to maintain a stable plane of anesthesia.
Surgical Preparation:
-
The animal is placed in a supine position.
-
The trachea is cannulated to ensure a patent airway.
-
The right femoral artery is cannulated and connected to a mercury manometer or a pressure transducer for continuous blood pressure recording.
-
The right femoral vein is cannulated for the administration of drugs and anesthetic.
-
A midline cervical incision is made to expose the right vagosympathetic trunk. The trunk is carefully isolated and a shielded electrode is placed on the nerve for electrical stimulation.
Experimental Procedure:
-
A baseline period of 30 minutes is established to ensure stable blood pressure and heart rate.
-
The vagosympathetic trunk is stimulated with a square-wave pulse (5 Hz, 2 ms duration, 5 V) for 30 seconds, and the resulting pressor response is recorded. This serves as the control response.
-
After the blood pressure returns to baseline, a series of increasing doses of this compound camsylate (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 mg/kg) are administered intravenously at 15-minute intervals.
-
Five minutes after each dose of this compound, the vagosympathetic trunk is stimulated again with the same parameters, and the pressor response is recorded.
-
Heart rate is monitored throughout the experiment.
Data Analysis: The magnitude of the pressor response (in mmHg) is measured for the control and for each dose of this compound. The percentage inhibition of the pressor response is calculated for each dose. A dose-response curve is then plotted with the log of the this compound dose on the x-axis and the percentage inhibition on the y-axis.
Nicotinic Acetylcholine Receptor Subtypes
While early researchers were unaware of the molecular diversity of nAChRs, it is now understood that these receptors are pentameric structures composed of various alpha (α) and beta (β) subunits. The predominant subtype in autonomic ganglia is the α3β4 receptor, although other subunits, including α5, α7, and β2, are also present and contribute to the pharmacological diversity of ganglionic transmission.[2][3] The non-selective nature of this compound's blockade across these different ganglionic nAChR subtypes is what leads to its broad effects on both the sympathetic and parasympathetic systems.
The differential expression of these subunits between sympathetic and parasympathetic ganglia may account for some of the nuanced differences in the effects of ganglionic blockers.[4] For instance, some studies suggest that α7-containing nAChRs may be more critical for sympathetic transmission, while α4β2-containing receptors could play a more significant role in parasympathetic outflow to the heart.[4]
Conclusion
This compound's role in the early days of autonomic nervous system research was indispensable. Its ability to produce a controlled and reversible blockade of both sympathetic and parasympathetic ganglia provided a powerful tool for dissecting the autonomic control of various organ systems. The quantitative data and experimental methodologies developed during this era laid the groundwork for our current understanding of cardiovascular pharmacology and the complex interplay of the autonomic nervous system in maintaining homeostasis. While no longer a first-line clinical agent, the legacy of this compound in the annals of pharmacological research remains firmly established.
References
- 1. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]
Trimethaphan: A Technical Guide to its Discovery and Initial Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan camsylate, marketed under the trade name Arfonad, is a potent, short-acting ganglionic blocking agent.[1][2] Discovered in the early 1950s by Leo Sternbach at Hoffmann-La Roche, it emerged from synthetic work related to biotin.[3][4] Initially introduced as an "experimental preparation," Arfonad quickly found its place in clinical practice for inducing controlled hypotension during surgery, particularly in neurosurgery to create a near "bloodless" surgical field, and for the management of hypertensive crises.[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial clinical applications of this compound, with a focus on quantitative data and experimental protocols from early studies.
Core Mechanism of Action
This compound is a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors in autonomic ganglia.[2] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[2] This dual blockade leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure.[2][5] Additionally, this compound can induce the release of histamine, which further contributes to its hypotensive effect.[2][5] Its chemical structure as a sulfonium compound confers a positive charge, preventing it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[2][4]
Signaling Pathway of this compound's Hypotensive Effect
Caption: this compound competitively blocks acetylcholine at nicotinic receptors in autonomic ganglia, inhibiting the signaling cascade that leads to vasoconstriction and thereby causing a decrease in blood pressure.
Initial Clinical Applications and Quantitative Data
This compound's primary initial applications were in producing controlled hypotension during surgery and managing hypertensive emergencies.
Controlled Hypotension in Surgery
The induction of a hypotensive state was particularly valuable in neurosurgery and other procedures where minimizing bleeding was critical.
| Study (Year) | Patient Population | Anesthetic Agent(s) | This compound Dosage | Mean Arterial Pressure (MAP) Reduction | Heart Rate Change |
| Sadove et al. (1953)[2] | General Surgery | Not specified | 1-2 mg/mL IV infusion, titrated | To 60-80 mmHg | Variable, often slight increase |
| Anderson & McKissock (1953)[1] | Neurosurgery | Not specified | Not specified | To 60-70 mmHg | Not specified |
| Anderson (1955)[6] | Pediatric Surgery | Not specified | 0.2 mg/lb (approx. 0.44 mg/kg) initial dose, then infusion | Not specified | Not specified |
Management of Hypertensive Crises
This compound was also employed in the acute management of severely elevated blood pressure.
| Study (Year) | Patient Population | This compound Dosage | Systolic Blood Pressure Reduction | Diastolic Blood Pressure Reduction |
| Assali (1954)[3] | Toxemia of Pregnancy | 500 mg in 500 mL 5% dextrose in water IV infusion | Significant reduction | Significant reduction |
Experimental Protocols
Early Clinical Studies in Controlled Hypotension (Sadove et al., 1953)
-
Patient Selection: Patients undergoing various surgical procedures where controlled hypotension was deemed beneficial.
-
Anesthesia: Standard anesthetic techniques of the time were employed.
-
Drug Preparation and Administration: A solution of this compound (Arfonad) at a concentration of 1 to 2 mg per cubic centimeter was prepared for intravenous infusion. The rate of infusion was carefully titrated to achieve the desired level of hypotension.
-
Monitoring: Continuous monitoring of blood pressure was essential. The hypotensive response was noted to be variable among patients, necessitating frequent adjustments to the infusion rate.
-
Reversal: The hypotensive effect was rapidly reversible upon discontinuation of the infusion.
Experimental Workflow for Early Clinical Trials
Caption: The experimental workflow for the initial clinical application of this compound in controlled hypotension involved careful patient selection, induction of anesthesia, and a feedback loop of drug titration and continuous blood pressure monitoring to maintain the target hypotensive state during surgery.
Adverse Effects and Limitations
The non-selective nature of ganglionic blockade by this compound resulted in a range of adverse effects due to the inhibition of both sympathetic and parasympathetic functions. These included:
-
Cardiovascular: Postural hypotension, tachycardia.[2]
-
Ocular: Mydriasis and cycloplegia (loss of accommodation).[2]
-
Gastrointestinal: Dry mouth, constipation, and urinary retention.
-
Other: Tachyphylaxis (rapid development of tolerance) could occur.
Conclusion
This compound was a pioneering agent in the field of controlled hypotension and the management of hypertensive emergencies. Its discovery and successful clinical application in the 1950s provided clinicians with a valuable tool for improving surgical conditions and managing acute, life-threatening hypertension. While its use has largely been superseded by more selective and safer agents, the principles established through the early clinical research on this compound laid the groundwork for modern approaches to blood pressure control in critical care and surgical settings. The detailed study of its mechanism and clinical effects continues to be relevant for understanding autonomic pharmacology.
References
- 1. The Use of a Thiophanium Derivative for Controlled Hypotension in Intracranial Operations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled hypotension; a study on arfonad (RO 2-2222) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxemia of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug therapy of hypertensive crises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Controlled Hypotension with Arfonad in Paediatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Trimethaphan's Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Competitive Antagonism at Nicotinic Acetylcholine Receptors
Trimethaphan exerts its pharmacological effects by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on nAChRs located in the autonomic ganglia.[1][2] This competitive antagonism prevents the depolarization of postsynaptic membranes and the subsequent propagation of nerve impulses. The blockade is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist (ACh). At higher concentrations, this compound may also exhibit some alpha-adrenergic blocking activity and can induce histamine release.[4]
The following diagram illustrates the competitive antagonistic action of this compound at the nicotinic acetylcholine receptor.
Quantitative Analysis of Receptor Binding Affinity
As of the latest literature review, specific binding affinity constants (Kᵢ, IC₅₀, Kₑ, pA₂) for this compound at various nAChR subtypes have not been extensively reported. The following table is provided as a template to be populated should such data become available through future research.
| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Kₑ (nM) | pA₂ | Reference |
| Ganglionic (e.g., α3β4) | This compound | - | - | - | - | - |
| Neuronal (e.g., α4β2) | This compound | - | - | - | - | - |
| Neuronal (e.g., α7) | This compound | - | - | - | - | - |
| Muscle-type | This compound | - | - | - | - | - |
Note: The absence of data is a significant knowledge gap in the pharmacology of this compound.
Experimental Protocols for In Vitro Characterization
The determination of a competitive antagonist's binding affinity is typically achieved through two main experimental approaches: radioligand binding assays and functional assays coupled with Schild analysis.
Radioligand Binding Assays
Radioligand binding assays directly measure the interaction of a labeled ligand with its receptor. For a competitive antagonist like this compound, a competition binding assay is the most appropriate method.
Objective: To determine the concentration of this compound that inhibits the binding of a known radiolabeled nAChR antagonist by 50% (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues endogenously expressing or recombinantly overexpressing specific nAChR subtypes.
-
Radioligand: A high-affinity, subtype-selective radiolabeled nAChR antagonist (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand to determine non-specific binding.
-
Assay Buffer: Physiologically relevant buffer (e.g., Tris-HCl, PBS).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a controlled temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Functional Assays and Schild Analysis
Functional assays measure the biological response elicited by an agonist, and how this response is affected by an antagonist. For nAChRs, this response is typically ion flux or a change in membrane potential. Schild analysis is a powerful pharmacological tool used to characterize competitive antagonism and determine the antagonist's dissociation constant (Kₑ or pA₂).
Objective: To determine the pA₂ value for this compound, which is a measure of its affinity for the receptor, by quantifying the rightward shift in the agonist dose-response curve caused by the antagonist.
Materials:
-
Cell System: Oocytes or cell lines expressing the nAChR subtype of interest.
-
Agonist: A suitable nAChR agonist (e.g., acetylcholine, nicotine).
-
Antagonist: this compound.
-
Measurement System: Equipment to measure the functional response (e.g., two-electrode voltage clamp for oocytes, fluorescent plate reader for ion flux assays).
Protocol:
-
Control Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist alone to determine its EC₅₀.
-
Antagonist Incubation: Incubate the cells with a fixed concentration of this compound.
-
Dose-Response in Presence of Antagonist: In the continued presence of this compound, generate a new agonist concentration-response curve.
-
Repeat: Repeat steps 2 and 3 with several different concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
For a simple competitive antagonist, this plot should be a straight line with a slope of 1.
-
The x-intercept of this line is the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (Kₑ).
-
The following diagram illustrates the principles of Schild analysis.
Signaling Pathway
This compound, as a ganglionic blocker, interrupts the normal signaling cascade at the autonomic ganglia. This is depicted in the following pathway diagram.
Conclusion
This compound is a well-established competitive antagonist of nicotinic acetylcholine receptors, with its primary site of action being the autonomic ganglia. While its mechanism of action is qualitatively understood, there is a notable absence of quantitative binding affinity data in the published literature. This guide provides the theoretical and practical framework for researchers to conduct in vitro studies to determine these crucial pharmacological parameters. The detailed experimental protocols for radioligand binding assays and Schild analysis offer a clear path forward for filling this knowledge gap and enabling a more complete characterization of this compound's interaction with its molecular target. Such data would be invaluable for comparative pharmacology and for understanding the structure-activity relationships of ganglionic blocking agents.
References
- 1. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation Profile and Stability of Trimethaphan in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethaphan is a potent, short-acting ganglionic blocking agent historically used for the controlled reduction of blood pressure during surgery and in the management of hypertensive crises. This technical guide provides a comprehensive overview of the known stability and degradation profile of this compound in solution. Due to the limited availability of recent and detailed public data on its degradation pathways, this document synthesizes established principles of drug stability with the specific information available for this compound camsylate. It is intended to serve as a foundational resource for researchers and drug development professionals, highlighting areas where further investigation is critically needed.
Introduction
This compound, a complex heterocyclic sulfonium compound, functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia.[1] Its therapeutic effect is achieved by blocking both sympathetic and parasympathetic nervous systems, leading to vasodilation and a subsequent decrease in blood pressure.[1] The stability of this compound in solution is a critical factor for its safe and effective clinical use, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. This guide will explore the known stability of this compound and discuss its potential degradation pathways based on its chemical structure and general principles of pharmaceutical degradation.
Physicochemical Properties and Stability Overview
This compound camsylate is a white crystalline powder.[2] Its stability in solution is influenced by several factors, including temperature, pH, and light exposure.
Storage and Shelf Life
The recommended storage condition for this compound camsylate injection is refrigeration at 2-8 °C.[2] Under these conditions, it maintains its stability for an extended period. The injection is also reported to be stable for up to 14 days at room temperature (up to 25 °C), which provides some flexibility in a clinical setting.[2] For long-term storage of the solid powder, it is recommended to keep it in a dry, dark place at 0 - 4 °C for short-term (days to weeks) or -20 °C for long-term (months to years).[3]
Metabolism
In vivo, this compound may be metabolized by pseudocholinesterase.[2][4] This enzymatic degradation is a key factor in its short duration of action.
Potential Degradation Pathways
While specific degradation products of this compound have not been extensively reported in publicly available literature, its chemical structure suggests susceptibility to several common degradation pathways.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly those with ester or amide functional groups.[5] Although this compound does not contain classical ester or amide groups, the stability of the sulfonium ion and the overall heterocyclic structure could be susceptible to pH-dependent hydrolysis. The rate of hydrolytic degradation is often influenced by the pH of the solution.[6]
dot```dot graph Hydrolytic_Degradation_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
This compound [label="this compound in Solution"]; Hydrolysis [label="Hydrolysis\n(pH dependent)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation_Products [label="Potential Hydrolytic\nDegradation Products"];
This compound -> Hydrolysis [label="H₂O"]; Hydrolysis -> Degradation_Products; }
Caption: Potential Oxidative Degradation of this compound.
Photodegradation
dot
Caption: Potential Photodegradation of this compound.
Thermal Degradation
Elevated temperatures can accelerate the degradation of pharmaceutical compounds. [9]As previously noted, this compound injection has limited stability at room temperature, suggesting that thermal degradation is a relevant pathway. Forced degradation studies at elevated temperatures would be necessary to identify the resulting degradation products and determine the kinetics of decomposition.
Experimental Protocols for Stability and Degradation Studies
Due to the lack of specific published protocols for this compound, this section outlines general methodologies for conducting forced degradation studies, which are essential for elucidating degradation pathways and developing stability-indicating analytical methods. [10]
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at various time points, neutralize them, and analyze using a suitable analytical method.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature or a slightly elevated temperature.
-
Analyze samples at different time intervals.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.
-
Analyze the exposed and control samples at appropriate time points.
-
-
Thermal Degradation:
-
Store solutions of this compound at elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.
-
Analyze samples at various time intervals to assess the extent of degradation.
-
dot
Caption: General Workflow for Forced Degradation Studies.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary choice for separating this compound from its potential degradation products. [11][12]Method development would involve optimizing the column, mobile phase composition, pH, and gradient elution to achieve adequate resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of degradation products, LC-MS is an indispensable tool. [13][14]High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.
Quantitative Data Summary
A comprehensive search of scientific literature and pharmaceutical databases did not yield specific quantitative data on the degradation kinetics (e.g., half-life, degradation rate constants) of this compound under various stress conditions. The following table is a template that should be populated with experimental data once stability studies are conducted.
| Stress Condition | Temperature (°C) | Duration | % this compound Remaining | Major Degradation Products (% Peak Area) |
| Acid Hydrolysis (0.1 N HCl) | 60 | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available | ||
| Base Hydrolysis (0.1 N NaOH) | 60 | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available | ||
| Oxidative (3% H₂O₂) | 25 | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available | ||
| Photolytic (UV/Vis) | 25 | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available | ||
| Thermal | 60 | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available |
Conclusion and Future Directions
The available information on the degradation profile and stability of this compound in solution is limited. While storage conditions for the commercial injection are established, a detailed understanding of its degradation pathways and the identity of its degradation products is lacking in the public domain. Based on its chemical structure, this compound is likely susceptible to hydrolysis, oxidation, photolysis, and thermal degradation.
To ensure the quality, safety, and efficacy of this compound-containing formulations, comprehensive forced degradation studies are essential. These studies would enable the identification of degradation products, elucidation of degradation pathways, and the development and validation of a robust stability-indicating analytical method. The data generated from such studies would be invaluable for formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions. It is strongly recommended that further experimental work be undertaken to fill the existing knowledge gap regarding the degradation profile of this important pharmaceutical compound.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Hydrolytic degradation: Significance and symbolism [wisdomlib.org]
- 6. The pH dependence of monofilament sutures on hydrolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Decomposition of Some Cardiovascular Drugs (Telmisartane, Cilazapril and Terazosin HCL) [scirp.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. banglajol.info [banglajol.info]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
how to prepare Trimethaphan camsylate stock solution for cell culture
An Application Note and Protocol for the Preparation of Trimethaphan Camsylate Stock Solution for In Vitro Research
Introduction
This compound camsylate is a potent, short-acting ganglionic blocking agent used in research to study the autonomic nervous system.[1][2] It functions as a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][3] Due to its positive charge, it does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[1][2]
Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound camsylate stock solutions for use in in vitro applications.
Chemical and Physical Properties
The properties of this compound camsylate are essential for accurate stock solution preparation. Key quantitative data are summarized in the table below.
| Property | Value | Citation(s) |
| CAS Number | 68-91-7 | [1][4] |
| Molecular Formula | C₃₂H₄₀N₂O₅S₂ | [5][6] |
| Molecular Weight | 596.80 g/mol | [5][7][8] |
| Appearance | White crystalline powder | [4] |
| Solubility (Water) | >200 mg/mL (1 g in <5 mL) | [5][9] |
| Solubility (Alcohol) | >500 mg/mL (1 g in <2 mL) | [5][9] |
| Solubility (Other) | Soluble in DMSO; Slightly soluble in acetone and ether | [8][9] |
| pH of 1% Aq. Solution | 5.0 - 6.0 | [4][5][9] |
Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution in sterile phosphate-buffered saline (PBS). Given the high water solubility of this compound camsylate, water-based solvents like PBS or cell culture grade water are recommended over organic solvents like DMSO to avoid potential solvent-induced artifacts in cell-based assays.
Materials and Equipment
-
This compound camsylate powder (MW: 596.80 g/mol )
-
Sterile, cell culture grade Phosphate-Buffered Saline (PBS), pH 7.4
-
Laminar flow hood or biological safety cabinet
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile syringes (appropriate size for the volume)
-
Sterile, light-protecting cryovials or microcentrifuge tubes for aliquots
Safety Precautions
-
Always handle this compound camsylate powder in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for the specific compound before use.
Step-by-Step Experimental Protocol
Step 1: Calculation
To prepare a 10 mM stock solution, calculate the required mass of this compound camsylate using the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 10 mM stock solution:
-
Mass (mg) = (0.010 mol/L) x (0.010 L) x (596.80 g/mol ) x (1000 mg/g)
-
Mass (mg) = 5.97 mg
-
Step 2: Weighing
-
Place a sterile conical tube on the analytical balance and tare the weight.
-
Carefully weigh 5.97 mg of this compound camsylate powder directly into the sterile tube.
Step 3: Dissolution
-
Working within a laminar flow hood, use a sterile serological pipette to add 10 mL of sterile PBS to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
Step 4: Sterilization
-
Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the this compound camsylate solution into the syringe.
-
Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination.
Step 5: Aliquoting and Storage
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials (e.g., 100 µL or 500 µL per vial).
-
Note: Aliquoting prevents repeated freeze-thaw cycles which can compromise the stability of the compound.
-
-
Label each vial clearly with the compound name, concentration (10 mM), and date of preparation.
-
For short-term storage (days to weeks), store aliquots at 2-8°C.[8][9]
-
For long-term storage (months to years), store aliquots at -20°C or below.[8] Protect from light.
Caption: Workflow for preparing sterile this compound camsylate stock solution.
Mechanism of Action
This compound camsylate exerts its effect by competitively blocking the binding of acetylcholine (ACh) to neuronal nicotinic receptors (NN) at the ganglia of the autonomic nervous system.[3][9] This blockade prevents depolarization of the postsynaptic membrane, thereby inhibiting neurotransmission for both sympathetic and parasympathetic signals.[1] This action leads to effects such as vasodilation and a reduction in sympathetic tone.[3][9]
Caption: this compound competitively blocks nicotinic ACh receptors at the ganglion.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Trimetaphan Camsilate [benchchem.com]
- 3. This compound - BioPharma Notes [biopharmanotes.com]
- 4. trimetaphan camsilate CAS#: 68-91-7 [amp.chemicalbook.com]
- 5. This compound Camsylate [drugfuture.com]
- 6. This compound Camsylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Trimetaphan (Camsylate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Trimethaphan in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the appropriate dosage and administration of Trimethaphan for in vivo studies in rats and mice. The information is compiled from peer-reviewed scientific literature to guide researchers in designing experiments involving this ganglionic blocking agent.
Mechanism of Action
This compound is a non-depolarizing ganglionic blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia.[1] By blocking both sympathetic and parasympathetic ganglia, it leads to a reduction in sympathetic tone, causing vasodilation and a subsequent decrease in blood pressure.[2] It has a rapid onset and short duration of action, making it suitable for applications requiring controlled hypotension.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound at the autonomic ganglion.
Recommended Dosages
The appropriate dosage of this compound can vary depending on the rodent species, the desired physiological effect (e.g., degree of hypotension), and the experimental context (e.g., conscious or anesthetized animal). The following tables summarize dosages reported in the literature for rats and provide general guidance for mice, for which specific dosage information is less available.
Table 1: Recommended Dosages of this compound for In Vivo Rat Studies
| Administration Route | Dosage | Rodent Species/Strain | Experimental Context | Observed Effect | Reference |
| Intravenous (IV) Bolus | 20 mg/kg | Conscious Rats | Assessment of neurogenic pressor activity | Peak depressor response of -45 ± 2 mm Hg | [4] |
| Intravenous (IV) Infusion | Titrated to effect | Anesthetized Wistar Rats | Induction of hypotension (MAP of 40 torr) | Controlled hypotension for cerebral metabolism studies | [3] |
Note on Mouse Dosages:
Specific in vivo dosages for this compound in mice are not well-documented in the currently available literature. Researchers should consider starting with a fraction of the effective rat dose and carefully titrating to effect while closely monitoring physiological parameters. A thorough dose-response study is highly recommended when using this compound in mice for the first time.
Experimental Protocols
Protocol 1: Intravenous Bolus Administration in Conscious Rats for Assessment of Neurogenic Pressor Activity
This protocol is adapted from a study investigating the effects of ganglionic blockade on blood pressure in conscious rats.[4]
Materials:
-
This compound camsylate
-
Sterile saline (0.9% NaCl)
-
Arterial and venous catheters
-
Infusion pump and syringe
-
Blood pressure monitoring system
Procedure:
-
Animal Preparation: Surgically implant arterial and venous catheters for blood pressure measurement and drug administration, respectively. Allow the animal to recover fully from surgery as per institutional guidelines.
-
Drug Preparation: Dissolve this compound camsylate in sterile saline to the desired concentration.
-
Administration:
-
Acclimate the conscious, freely moving rat to the experimental setup.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a single intravenous bolus of this compound at a dose of 20 mg/kg.
-
Continuously monitor and record MAP and HR to determine the peak depressor response.
-
Protocol 2: Continuous Intravenous Infusion in Anesthetized Rats for Induction of Controlled Hypotension
This protocol is based on a study that induced controlled hypotension to investigate cerebral energy metabolism in anesthetized rats.[3]
Materials:
-
This compound camsylate
-
Sterile saline (0.9% NaCl)
-
General anesthetic (e.g., isoflurane, pentobarbital)
-
Ventilator (if required)
-
Arterial catheter
-
Infusion pump and syringe
-
Blood pressure monitoring system
-
Temperature control system
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent. Surgically implant an arterial catheter for continuous blood pressure monitoring.
-
Drug Preparation: Prepare a dilute infusion solution of this compound camsylate in sterile saline. A common starting concentration is 1 mg/mL (0.1%).
-
Administration:
-
Establish a stable plane of anesthesia and record baseline MAP.
-
Begin a continuous intravenous infusion of the this compound solution.
-
The infusion rate should be carefully titrated to achieve and maintain the desired level of hypotension (e.g., a target MAP of 40 torr).
-
Continuously monitor MAP, heart rate, and other physiological parameters throughout the infusion period.
-
Adjust the infusion rate as needed to maintain the target blood pressure.
-
Experimental Workflow for this compound Administration in Rodents
Caption: General experimental workflow for in vivo rodent studies.
Important Considerations
-
Anesthesia: The choice of anesthetic can influence the cardiovascular response to this compound. It is crucial to select an anesthetic regimen that is compatible with the experimental goals and to maintain a stable plane of anesthesia.
-
Physiological Monitoring: Continuous monitoring of blood pressure is essential due to the potent and rapid hypotensive effects of this compound. Heart rate, respiratory rate, and body temperature should also be monitored.
-
Route of Administration: Intravenous administration is the most common and reliable route for this compound due to its poor and erratic absorption via other routes.
-
Vehicle: this compound camsylate is typically dissolved in sterile saline for intravenous administration.
-
Dose-Response: The hypotensive effect of this compound can be dose-dependent. It is advisable to perform a dose-response study to determine the optimal dose for the specific experimental model and desired effect.
-
Species and Strain Differences: The sensitivity to this compound may vary between different rodent species and strains. Dosages should be carefully optimized for the specific animals being used.
Troubleshooting
-
Insufficient Hypotension: If the desired level of hypotension is not achieved, consider incrementally increasing the infusion rate or administering a small supplemental bolus. Ensure the catheter is patent and properly placed.
-
Excessive Hypotension: If blood pressure drops too low, immediately stop or reduce the infusion rate. The short half-life of this compound allows for relatively rapid recovery.
-
Tachycardia: While this compound blocks the sympathetic ganglia, some reflex tachycardia may still occur. The extent of this response can depend on the anesthetic used and the overall physiological state of the animal.
By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a tool for inducing controlled hypotension in in vivo rodent studies. It is imperative to adhere to all institutional animal care and use committee (IACUC) guidelines and to ensure the ethical treatment of all animals.
References
- 1. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autonomic cardiovascular control during a novel pharmacologic alternative to ganglionic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebral energy levels during this compound-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethaphan Administration via Intravenous Infusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and administration of Trimethaphan via intravenous (IV) infusion for research purposes. The included protocols and data are intended to facilitate the use of this ganglionic blocking agent in preclinical studies.
Mechanism of Action
This compound is a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors in autonomic ganglia.[1][2] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2] This ganglionic blockade leads to a reduction in sympathetic tone, causing vasodilation and a subsequent decrease in blood pressure.[1][3] Additionally, this compound may have direct vasodilator effects and can cause the release of histamine.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound at the autonomic ganglion.
Quantitative Data
The following tables summarize key quantitative parameters for this compound.
Table 1: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Half-life | ~10 minutes | Not Specified | [4] |
| Volume of Distribution (VOD) | 0.6 L/kg | Not Specified | [4] |
| Metabolism | May be metabolized by pseudocholinesterase | Not Specified | [1] |
| Elimination | Filtered and actively secreted by the kidneys | Not Specified | [1] |
Table 2: Dose-Response Data for Intravenous Infusion (Human)
| Infusion Rate | Effect | Reference |
| 0.3 - 6 mg/min | Effective range for treating malignant hypertension. | [2] |
| 0.5 - 2 mg/min | Typical starting infusion rate. | [2] |
| 45 - 52 µg/kg/min | Reduced mean arterial pressure to approximately 49 torr. | [5] |
| 3 mg/min | Used in studies during halothane-nitrous oxide anesthesia. | [1] |
Experimental Protocols
Preparation of this compound for Intravenous Infusion
Materials:
-
This compound camsylate (formerly available as Arfonad®, 50 mg/mL)[1]
-
5% Dextrose in Water (D5W) or 0.9% Saline (Normal Saline)
-
Sterile syringes and needles
-
Infusion bags or syringes for infusion pump
Procedure:
-
Reconstitution (if using lyophilized powder): Follow the manufacturer's instructions for reconstituting the this compound camsylate powder to a stock solution. The former commercial product was available as a 50 mg/mL solution.[1]
-
Dilution: Based on the desired final concentration, dilute the this compound stock solution with either D5W or 0.9% Saline. A common concentration used in studies is 0.1% (1 mg/mL).[6]
-
Example for a 0.1% solution: To prepare 50 mL of a 0.1% (1 mg/mL) this compound solution from a 50 mg/mL stock, draw 1 mL of the this compound stock solution and add it to 49 mL of the chosen diluent.
-
-
Storage of Stock Solution: The this compound camsylate 50 mg/mL injection should be stored at 2-8 °C. It is reported to be stable for 14 days at up to 25 °C.[1]
-
Stability of Diluted Solution: Data on the stability of diluted this compound solutions is limited. It is recommended to prepare the infusion solution fresh for each experiment.
Protocol for Continuous Intravenous Infusion in an Animal Model (e.g., Cat)
This protocol is based on a study inducing controlled hypotension in cats.[6]
Materials and Equipment:
-
Anesthetized and ventilated animal model
-
Intravenous catheter
-
Infusion pump
-
Physiological monitoring equipment (for blood pressure, heart rate, etc.)
-
Prepared this compound infusion solution (e.g., 0.1%)
Procedure:
-
Animal Preparation: Anesthetize the animal and insert an intravenous catheter for drug administration. Place an arterial line for continuous blood pressure monitoring.
-
Anesthesia: Maintain a stable plane of anesthesia throughout the experiment. Note that the depth of anesthesia can affect the dose of this compound required to achieve the desired hypotensive effect.[1]
-
Initiation of Infusion: Begin the infusion of the 0.1% this compound solution. The rate of infusion should be adjusted to achieve the target mean arterial pressure (MAP).
-
Dosage and Administration: The hypotensive response to this compound can be variable.[1] Therefore, it is crucial to titrate the infusion rate to the desired effect.
-
Monitoring: Continuously monitor MAP, heart rate, and other relevant physiological parameters. Adjust the infusion rate as needed to maintain the target blood pressure.
-
Termination of Infusion: Once the desired period of hypotension is achieved, terminate the infusion. The effects of this compound are short-lived due to its rapid metabolism.[4]
-
Recovery: Monitor the animal's blood pressure and other vital signs until they return to baseline levels.
Visualizations
Experimental Workflow for Controlled Hypotension Study
Caption: Workflow for a controlled hypotension study.
References
- 1. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The effect of this compound (Arfonad) on the cardiac output and blood circulation of various organs in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. This compound-induced hypotension: effect on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate of induction of hypotension with trimetaphan modifies the intracranial pressure response in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trimethaphan in Isolated Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan is a potent, short-acting ganglionic blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) within autonomic ganglia.[1] This action inhibits both sympathetic and parasympathetic neurotransmission.[1] In addition to its ganglionic blocking effects, this compound also exhibits direct vasodilatory properties on vascular smooth muscle and can induce histamine release.[1][2] At higher concentrations, it has been shown to possess alpha-adrenergic blocking activity.[2] These multifaceted pharmacological actions make this compound a valuable tool in isolated organ bath experiments for studying autonomic pharmacology, vascular reactivity, and the mechanisms of smooth muscle contraction and relaxation.
This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, including data presentation and visualization of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in isolated organ bath experiments based on available literature.
| Tissue Preparation | Pre-contraction Agent | This compound Concentration Range (M) | Observed Effect | Reference |
| Helically cut strips of dog cerebral, mesenteric, and femoral arteries | Prostaglandin F2α | 10⁻⁵ - 10⁻³ | Dose-related relaxation | [2] |
| Dog mesenteric arteries | Phenylephrine | Not specified | Relaxation (greater than with PGF2α pre-contraction) | [2] |
| Dog mesenteric arteries | Nicotine | 10⁻⁷ - 3 x 10⁻⁶ | Attenuation of contractile response | [2] |
| Dog mesenteric arteries | Norepinephrine | 10⁻⁴ - 10⁻³ | Rightward shift of the dose-response curve | [2] |
| Parameter | Value/Observation | Tissue | Conditions | Reference |
| Antinicotinic Potency | Approximately one-fourth that of hexamethonium | Dog mesenteric arteries | Nicotine-induced contraction | [2] |
| Alpha-adrenergic blockade | Observed at high concentrations (10⁻⁴ - 10⁻³ M) | Dog mesenteric arteries | Norepinephrine dose-response | [2] |
| Direct Vasodilation | This compound induces relaxation, whereas hexamethonium does not | Dog arteries | Pre-contracted with PGF2α or phenylephrine | [2] |
Experimental Protocols
Protocol 1: Investigating the Vasodilatory Effect of this compound on Isolated Arteries
Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-contracted isolated arterial rings.
Materials:
-
Animals: Mongrel dogs (or other suitable species).
-
Tissues: Cerebral, mesenteric, or femoral arteries.
-
Equipment:
-
Isolated organ bath system with temperature control and aeration.
-
Force-displacement transducer.
-
Data acquisition system.
-
Surgical instruments for tissue dissection.
-
Micrometer.
-
-
Solutions:
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂ (carbogen).
-
Prostaglandin F2α (PGF2α) or Phenylephrine (PE) stock solution for pre-contraction.
-
This compound camsylate stock solution.
-
Methodology:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired arteries and place them in cold PSS.
-
Under a dissecting microscope, remove adherent connective tissue and cut the arteries into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ baths between two stainless steel hooks. One hook is fixed to the bottom of the bath, and the other is connected to a force-displacement transducer.
-
-
Equilibration:
-
Fill the organ baths with PSS and maintain the temperature at 37°C.
-
Continuously bubble the PSS with carbogen.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
Wash the tissues with fresh PSS every 15-20 minutes during the equilibration period.
-
-
Viability Check:
-
After equilibration, test the viability of the arterial rings by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).
-
Tissues that show a robust contraction are considered viable.
-
Wash the tissues thoroughly with PSS and allow them to return to baseline tension.
-
-
Pre-contraction:
-
Induce a stable, submaximal contraction with a suitable concentration of PGF2α (e.g., 2 x 10⁻⁶ M) or phenylephrine (e.g., 10⁻⁶ M).
-
Allow the contraction to reach a stable plateau.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 10⁻⁷ M to 10⁻³ M).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by PGF2α or phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the IC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) values.
-
Protocol 2: Assessing the Ganglionic Blocking Activity of this compound
Objective: To evaluate the inhibitory effect of this compound on nicotine-induced contractions in isolated arteries.
Methodology:
-
Tissue Preparation and Equilibration: Follow steps 1 and 2 from Protocol 1, using mesenteric arteries.
-
Nicotine-Induced Contractions:
-
After equilibration, add a fixed concentration of nicotine (e.g., 10⁻⁵ M) to the organ bath to induce a contraction.
-
After the response stabilizes, wash the tissue thoroughly with PSS and allow it to return to baseline.
-
-
Incubation with this compound:
-
Incubate the tissue with a specific concentration of this compound (e.g., 10⁻⁶ M) for a predetermined period (e.g., 20-30 minutes).
-
-
Repeat Nicotine Stimulation:
-
In the continued presence of this compound, re-introduce the same concentration of nicotine (10⁻⁵ M) and record the contractile response.
-
-
Data Analysis:
-
Compare the amplitude of the nicotine-induced contraction in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the nicotine response by this compound.
-
Repeat the experiment with different concentrations of this compound to establish a concentration-dependent inhibition.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Conclusion
This compound serves as a versatile pharmacological tool for in vitro studies using isolated organ baths. Its well-characterized ganglionic blocking activity, coupled with its direct vasodilatory and alpha-adrenergic blocking properties, allows for the investigation of various aspects of autonomic and vascular physiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their experimental designs to explore the intricate mechanisms of drug action on isolated tissues. Careful adherence to proper experimental procedures and data analysis techniques will ensure the generation of reliable and reproducible results.
References
Application Notes and Protocols for Calculating Trimethaphan Concentration for Effective Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethapaphan is a potent, short-acting ganglionic blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1][2][3] By blocking both sympathetic and parasympathetic outflow, Trimethaphan induces a state of controlled hypotension and is a valuable pharmacological tool for studying the autonomic nervous system's role in various physiological processes. These application notes provide detailed information and protocols for determining and utilizing effective concentrations of this compound for ganglionic blockade in both in vitro and in vivo research settings.
Mechanism of Action
This compound exerts its effects by competing with the endogenous neurotransmitter, acetylcholine (ACh), at the nAChRs on postganglionic neurons in both sympathetic and parasympathetic ganglia.[1][2] This non-depolarizing, competitive antagonism prevents the propagation of nerve impulses from preganglionic to postganglionic neurons, effectively shutting down autonomic signaling.[2] The blockade of sympathetic ganglia leads to vasodilation, a decrease in peripheral resistance, and a subsequent fall in blood pressure.[1] Simultaneously, the blockade of parasympathetic ganglia can lead to side effects such as tachycardia, mydriasis, and inhibition of gastrointestinal motility.[1]
Data Presentation: Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of this compound reported in the literature for achieving ganglionic blockade in various experimental models.
Table 1: In Vitro Effective Concentrations of this compound
| Model System | Organism | Concentration Range | Potency (EC50/IC50) | Reference |
| Thoracic Ganglia | Locust | Not Specified | EC50 = 0.67 µM | |
| Submandibular Ganglion Cells | Rat | 2 - 10 µM | Not Reported | [2] |
| Mesenteric Arteries (attenuation of nicotine-induced contraction) | Dog | 0.1 - 3 µM | Not Reported | [4] |
| Mesenteric Arteries (alpha-adrenergic blockade) | Dog | 100 - 1000 µM | Not Reported | [4] |
Table 2: In Vivo Effective Dosages of this compound
| Model System | Organism | Route of Administration | Dosage | Method of Assessment | Reference |
| Human Volunteers | Human | Intravenous Infusion | 0.5 - 7 mg/min | Absence of muscle sympathetic nerve activity (MSNA) and <5 bpm heart rate increase during Valsalva maneuver | [5] |
| Hypertensive Patients | Human | Intravenous Infusion | 0.3 - 6 mg/min | Reduction in blood pressure | [5] |
| Patients undergoing ECT | Human | Intravenous Bolus | 5, 10, or 15 mg | Control of hypertension and tachycardia | [6] |
Experimental Protocols
Preparation of this compound Camsylate Solutions
This compound is typically used in its salt form, this compound camsylate.
Materials:
-
This compound camsylate powder
-
Sterile water for injection, USP
-
Dimethyl sulfoxide (DMSO) (optional, for stock solutions)
-
Physiological buffer (e.g., Krebs-Henseleit buffer, Tyrode's solution, or saline)
-
Sterile filters (0.22 µm)
-
Sterile vials and containers
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound camsylate powder in a sterile container. The molecular weight of this compound camsylate is 596.8 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C. Stock solutions in DMSO are generally stable for several months.
Working Solution Preparation (e.g., in physiological buffer):
-
Thaw a vial of the this compound camsylate stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate physiological buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1:1000.
-
Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects.
-
Prepare fresh working solutions daily. This compound camsylate injection solutions are stable for 14 days at up to 25°C when stored at 2-8°C.[1]
Solubility Information:
-
Water: 1 gram dissolves in less than 5 mL.[1]
-
Alcohol: 1 gram dissolves in less than 2 mL.[1]
-
Acetone and Ether: Slightly soluble.[1]
-
DMSO: Soluble.[7]
A 1% aqueous solution of this compound camsylate has a pH of 5.0-6.0.[1]
In Vitro Protocol: Electrophysiological Assessment of Ganglionic Blockade in Isolated Ganglia
This protocol describes the use of two-electrode voltage-clamp electrophysiology to measure the effect of this compound on synaptic transmission in isolated autonomic ganglia.
Materials:
-
Isolated autonomic ganglia preparation (e.g., rat superior cervical ganglion or submandibular ganglion)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate physiological saline, continuously bubbled with 95% O2 / 5% CO2.
-
This compound camsylate working solutions at various concentrations.
-
Glass microelectrodes for intracellular recording and stimulation.
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
-
Perfusion system for drug application.
Procedure:
-
Dissect and prepare the autonomic ganglion according to established procedures.
-
Place the ganglion in a recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Impale a ganglion neuron with a sharp microelectrode filled with an appropriate internal solution (e.g., 3 M KCl).
-
Establish a stable resting membrane potential.
-
Stimulate the preganglionic nerve trunk with a suction electrode to evoke excitatory postsynaptic potentials (EPSPs).
-
Record baseline EPSP amplitudes in response to preganglionic stimulation.
-
Switch the perfusion to an aCSF solution containing a known concentration of this compound.
-
After a stable baseline is achieved in the presence of the drug, record the EPSP amplitudes again.
-
Wash out the drug by perfusing with normal aCSF and ensure recovery of the EPSP amplitude.
-
Repeat steps 7-9 with a range of this compound concentrations to generate a dose-response curve.
-
Analyze the data by measuring the percentage inhibition of the EPSP amplitude at each concentration and calculate the IC50 value.
In Vivo Protocol: Assessment of Ganglionic Blockade by Monitoring Cardiovascular Parameters
This protocol describes the induction and assessment of ganglionic blockade in an anesthetized animal model by monitoring blood pressure and heart rate.
Materials:
-
Anesthetized animal (e.g., rat or mouse).
-
Catheters for intravenous drug administration and direct blood pressure measurement.
-
Blood pressure transducer and data acquisition system.
-
ECG electrodes and amplifier for heart rate monitoring.
-
Infusion pump.
-
This compound camsylate solution for intravenous infusion (e.g., 1 mg/mL in sterile saline).
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, urethane).
-
Surgically implant a catheter into a femoral or carotid artery for direct blood pressure measurement.
-
Implant a catheter into a femoral vein for intravenous drug infusion.
-
Attach ECG electrodes to monitor heart rate.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Begin a continuous intravenous infusion of this compound camsylate at a low rate (e.g., 0.5 mg/kg/min).
-
Monitor MAP and HR continuously. Gradually increase the infusion rate until a stable, desired level of hypotension is achieved.
-
To confirm complete ganglionic blockade, perform a Valsalva-like maneuver (if feasible in the animal model) or administer a bolus of a pressor agent like phenylephrine. The absence of a reflex change in heart rate in response to the change in blood pressure indicates effective ganglionic blockade.
-
Maintain the infusion rate to sustain the ganglionic blockade for the duration of the experiment.
-
At the end of the experiment, discontinue the infusion and monitor the recovery of blood pressure and heart rate. Due to this compound's short half-life of approximately 10 minutes, recovery should be relatively rapid.[3]
Mandatory Visualizations
Caption: Signaling pathway of ganglionic transmission and its blockade by this compound.
Caption: Experimental workflow for in vitro assessment of ganglionic blockade.
Caption: Experimental workflow for in vivo induction and assessment of ganglionic blockade.
References
- 1. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The action of ganglionic blocking drugs on the synaptic responses of rat submandibular ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Arfonad) control of hypertension and tachycardia during electroconvulsive therapy: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for the Use of Trimethaphan in Electrophysiology to Block Synaptic Input
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan is a ganglionic blocking agent that acts as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[1] This action effectively blocks transmission in both the sympathetic and parasympathetic nervous systems.[1] In the context of electrophysiology, this compound serves as a valuable tool for isolating and studying specific neural circuits by blocking cholinergic synaptic input. Its utility extends to investigations at the neuromuscular junction, where it has been shown to block endplate ionic channels. This document provides detailed application notes and protocols for the use of this compound in electrophysiological experiments to block synaptic input, with a focus on voltage-clamp and patch-clamp techniques.
Mechanism of Action
This compound competitively blocks nAChRs at the autonomic ganglia, thereby preventing the binding of acetylcholine and subsequent depolarization of the postsynaptic membrane.[1] While its primary site of action is the ganglionic nAChR, studies have also indicated that this compound can affect other channels and receptors. At the neuromuscular junction, it appears to block endplate ionic channels without interacting with the acetylcholine recognition site.[2] Furthermore, at high concentrations, this compound may exhibit alpha-adrenergic blocking activity and direct vasodilator effects.[3] Research on the crayfish neuromuscular junction has also demonstrated its ability to reduce glutamate-induced synaptic currents in a dose-dependent manner, suggesting it is not a competitive glutamate antagonist but may have other modulatory effects.[4]
Signaling Pathway of Nicotinic Acetylcholine Receptor Blockade by this compound
Caption: Competitive antagonism of this compound at the nicotinic acetylcholine receptor.
Data Presentation
Quantitative Data on this compound's Inhibitory Effects
| Preparation | Measurement | This compound Concentration | Effect | Reference |
| Crayfish Neuromuscular Junction | Glutamate-induced synaptic current | > 5 µM | Dose-dependent reduction | [4] |
| Crayfish Neuromuscular Junction | Excitatory junctional current | > 5 µM | Dose-dependent reduction | [4] |
| Crayfish Neuromuscular Junction | Quantum content | Not specified | Decrease | [4] |
| Crayfish Neuromuscular Junction | Average unit size | Not specified | Decrease | [4] |
| Dog Mesenteric Arteries | Contractile response to nicotine | 10⁻⁷ - 3 x 10⁻⁶ M | Dose-dependent attenuation | [3] |
| Bovine Adrenomedullary Chromaffin Cells | ACh-evoked inward currents | Not specified | Dose-dependent reduction | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Synaptic Currents in Cultured Neurons
This protocol is designed to assess the inhibitory effect of this compound on synaptic currents in a cultured neuronal preparation.
1. Cell Preparation:
- Culture primary neurons (e.g., hippocampal, cortical, or autonomic ganglion neurons) on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine).
- Maintain cultures in a humidified incubator at 37°C and 5% CO2.
- Use neurons for recording 7-14 days after plating.
2. Solutions:
- External Solution (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂/5% CO₂ for at least 15 minutes before use. Adjust pH to 7.4.
- Internal (Pipette) Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound camsylate in deionized water. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Transfer a coverslip with cultured neurons to a recording chamber mounted on an inverted microscope.
- Continuously perfuse the chamber with oxygenated external solution at a rate of 1-2 mL/min.
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a visually identified neuron.
- Clamp the membrane potential at -70 mV.
- Record baseline synaptic activity (spontaneous or evoked Excitatory Postsynaptic Currents - EPSCs). For evoked responses, place a stimulating electrode near the recorded neuron to elicit synaptic transmission.
4. Application of this compound:
- After recording a stable baseline, switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 10 µM, 50 µM, 100 µM).
- Record synaptic activity in the presence of this compound for 5-10 minutes to allow for equilibration and to observe the blocking effect.
- To test for washout, switch the perfusion back to the control external solution.
5. Data Analysis:
- Analyze the frequency and amplitude of EPSCs before, during, and after this compound application using appropriate software (e.g., Clampfit, AxoGraph).
- Compare the mean EPSC amplitude and frequency under each condition using statistical tests (e.g., paired t-test or ANOVA).
Experimental Workflow for Protocol 1
Caption: Workflow for assessing this compound's effect on synaptic currents.
Protocol 2: Investigation of this compound's Effect on Nicotinic Acetylcholine Receptor-Mediated Currents
This protocol focuses on directly measuring the effect of this compound on currents elicited by the application of a nicotinic agonist.
1. Cell Preparation:
- Use a cell line expressing nAChRs (e.g., SH-SY5Y) or primary neurons with a known cholinergic input.
- Prepare cells as described in Protocol 1.
2. Solutions:
- External and Internal Solutions: As described in Protocol 1.
- Agonist Solution: Prepare a solution of acetylcholine (ACh) or a stable nicotinic agonist (e.g., nicotine) in the external solution at a concentration known to elicit a robust current (e.g., 100 µM ACh).
- This compound Solution: Prepare various concentrations of this compound in the external solution containing the agonist.
3. Electrophysiological Recording and Drug Application:
- Establish a whole-cell patch-clamp recording as in Protocol 1.
- Hold the cell at a membrane potential of -70 mV.
- Use a fast-application system (e.g., a multi-barrel perfusion system) to rapidly apply the agonist solution to the cell for a short duration (e.g., 1-2 seconds) and record the elicited inward current.
- Repeat the agonist application at regular intervals (e.g., every 60 seconds) to ensure a stable response.
- Once a stable baseline response to the agonist is established, co-apply the agonist with increasing concentrations of this compound.
- Record the peak amplitude of the agonist-evoked current in the presence of each concentration of this compound.
4. Data Analysis:
- Measure the peak amplitude of the inward current for each agonist application.
- Normalize the current amplitude in the presence of this compound to the control current amplitude.
- Plot the normalized current as a function of this compound concentration to generate a dose-response curve.
- Calculate the IC₅₀ value for this compound's blockade of the nAChR-mediated current.
Logical Relationship for Dose-Response Analysis
Caption: Logical flow for determining the IC50 of this compound.
Concluding Remarks
This compound is a potent and effective tool for the blockade of nicotinic cholinergic transmission in electrophysiological studies. The protocols outlined above provide a framework for investigating its effects on both synaptic transmission and directly on nAChR-mediated currents. Researchers should optimize concentrations and experimental conditions for their specific preparation. Careful consideration of this compound's potential non-nicotinic effects, especially at higher concentrations, is crucial for accurate data interpretation.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. The site of action of this compound-induced neuromuscular blockade in isolated rat and frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a glutamate inhibitor at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of Trimethaphan in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Trimethaphan camsylate in a laboratory environment. This compound is a potent ganglionic blocking agent used experimentally to induce controlled hypotension. Due to its pharmacological activity, appropriate safety precautions are imperative to protect laboratory personnel.
Chemical and Physical Properties
This compound camsylate is a white crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound Camsylate
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₄₀N₂O₅S₂ | [2] |
| Molecular Weight | 596.8 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in DMSO. | [2] |
| Storage Temperature | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
| Stability | The injection form is stable for 14 days at up to 25°C. | [3] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Hypotension: Accidental absorption, inhalation, or ingestion can lead to a rapid and severe drop in blood pressure.[4][5]
-
Cardiovascular Effects: May cause tachycardia (increased heart rate).[4]
-
Autonomic Nervous System Blockade: Can lead to a range of effects including urinary retention, blurred vision (cycloplegia), and dry mouth.[3][5]
-
Respiratory Arrest: Large doses have been associated with respiratory arrest.[3]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following PPE is recommended:
-
Lab Coat: A clean, buttoned lab coat.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]
The following diagram illustrates the recommended PPE for handling this compound.
Handling and Storage Procedures
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear single-use nitrile gloves when unpacking.
-
Weighing and Aliquoting: Handle solid this compound in a chemical fume hood to avoid inhalation of airborne particles.
-
Storage: Store this compound camsylate in a well-sealed container in a cool, dry, and dark place.[2] For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[2] Solutions should be stored according to their specific stability data. The injection form is stable for up to 14 days at room temperature (25°C) and should be stored at 2-8°C for longer periods.[3]
Emergency Procedures
Spills
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
For small spills (less than 50ml of a dilute solution or a few milligrams of powder):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, eye protection).
-
If it is a powder, gently cover with a damp paper towel to avoid aerosolization.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
Clean the spill area with a detergent solution, followed by water.[9]
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
For large spills:
-
Evacuate the area immediately.
-
Alert the laboratory supervisor and the institutional safety office.
-
Restrict access to the spill area.
-
Follow institutional procedures for large chemical spills.
The following workflow outlines the general procedure for cleaning up a small chemical spill.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal
All this compound waste, including unused compound, contaminated materials from spills, and empty containers, should be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[10]
Experimental Protocols
The following are generalized protocols for the preparation and in vivo administration of this compound to induce hypotension in a research setting. Researchers must adapt these protocols to their specific experimental needs and institutional guidelines.
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound camsylate powder
-
Sterile saline (0.9% sodium chloride)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of this compound camsylate powder.
-
Dissolve the powder in a small volume of sterile saline.
-
Vortex the solution until the powder is completely dissolved.
-
Bring the solution to the final desired concentration with sterile saline.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
Label the vial clearly with the compound name, concentration, date of preparation, and preparer's initials.
-
Store the solution at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.
In Vivo Administration for Induction of Hypotension in a Rat Model
This protocol is a representative example and must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Anesthetized rat with an indwelling catheter for drug administration and blood pressure monitoring
-
Prepared sterile this compound solution
-
Infusion pump
-
Blood pressure monitoring system
Procedure:
-
Anesthetize the rat according to the IACUC-approved protocol.
-
Surgically implant catheters for intravenous drug infusion and direct arterial blood pressure measurement.
-
Allow the animal to stabilize and record baseline blood pressure.
-
Begin a continuous intravenous infusion of this compound solution at a starting dose (e.g., 45-52 µg/kg/min, as a reference from a human study).[11]
-
Continuously monitor the animal's blood pressure.
-
Adjust the infusion rate as necessary to achieve and maintain the target level of hypotension.
The following diagram illustrates the workflow for this in vivo experiment.
Mechanism of Action
This compound is a ganglionic blocking agent that acts as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia.[4] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. The primary therapeutic and experimental effect, hypotension, results from the blockade of sympathetic ganglia, leading to vasodilation and reduced peripheral resistance.[5]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
References
- 1. trimetaphan camsilate CAS#: 68-91-7 [amp.chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 5. This compound - BioPharma Notes [biopharmanotes.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pogo.ca [pogo.ca]
- 8. benchchem.com [benchchem.com]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. This compound-induced hypotension: effect on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tachyphylaxis with Continuous Trimethaphan Infusion
This technical support center is designed for researchers, scientists, and drug development professionals utilizing continuous Trimethaphan infusion in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-depolarizing ganglionic blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia, thereby blocking transmission in both the sympathetic and parasympathetic nervous systems.[1] This ganglionic blockade leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.[1]
Q2: What is tachyphylaxis and why does it occur with continuous this compound infusion?
Tachyphylaxis is the rapid development of a diminished response to a drug following repeated administration. With continuous this compound infusion, tachyphylaxis is primarily attributed to the desensitization of nicotinic acetylcholine receptors.[2][3] This process involves a conformational change in the receptor, leading to a state of higher affinity for the agonist but an inability to activate the ion channel.[2][3][4] Receptor phosphorylation and subsequent internalization (removal from the cell surface) also contribute to this reduced responsiveness.[2]
Q3: How quickly can tachyphylaxis to this compound develop?
The onset of tachyphylaxis to this compound can be rapid, developing within hours of initiating a continuous infusion. While precise timing can vary depending on the experimental model and infusion rate, a diminished response is a key indicator.
Q4: Does this compound have other mechanisms of action that could contribute to its effects or to tachyphylaxis?
Yes, in addition to ganglionic blockade, this compound has been shown to have direct peripheral vasodilator effects and to cause the release of histamine.[1][5] Histamine itself can cause vasodilation and may contribute to the overall hypotensive effect of this compound. While the direct contribution of histamine release to this compound-induced tachyphylaxis is not fully elucidated, tachyphylaxis to histamine-mediated effects is a known phenomenon.[6]
Troubleshooting Guide: Managing this compound Tachyphylaxis in Experiments
Issue 1: Diminished Hypotensive Response During Continuous Infusion
-
Potential Cause: Onset of tachyphylaxis due to nicotinic acetylcholine receptor desensitization.
-
Troubleshooting Strategies:
-
Infusion Rate Adjustment: A temporary increase in the infusion rate may overcome the initial phase of tachyphylaxis. However, this is often a short-term solution and may lead to a more profound desensitization.
-
Intermittent Dosing: If the experimental design allows, switching from a continuous infusion to an intermittent dosing schedule can provide "drug-free" intervals, allowing for potential receptor re-sensitization.
-
Combination Therapy: The addition of a low dose of a different class of antihypertensive agent may help maintain the target blood pressure, reducing the reliance on high concentrations of this compound. A study has shown a synergistic effect when this compound is combined with nitroprusside.[7]
-
Issue 2: Complete Loss of Response to this compound
-
Potential Cause: Severe receptor desensitization and internalization.
-
Troubleshooting Strategies:
-
Washout Period: A "drug holiday" or washout period may be necessary to allow for the recovery of receptor function. The duration of this period will depend on the specific experimental model.
-
Switching to an Alternative Agent: If tachyphylaxis is persistent, consider switching to an alternative agent for inducing hypotension. Several alternatives with different mechanisms of action are available.[8] A combination of a muscarinic antagonist (like glycopyrrolate) and an alpha-2 agonist (like dexmedetomidine) has been explored as an alternative to ganglionic blockade.[9][10]
-
Data Presentation
Table 1: Factors Influencing this compound Tachyphylaxis and Potential Interventions
| Parameter | Observation | Potential Troubleshooting Strategy |
| Infusion Duration | Longer infusion times are associated with a higher likelihood of tachyphylaxis. | Implement intermittent dosing or plan for a shorter infusion duration if possible. |
| Infusion Rate | Higher infusion rates may accelerate the onset of tachyphylaxis. | Start with the lowest effective dose and titrate cautiously. |
| Receptor Density | Baseline nicotinic receptor density can vary between subjects and tissues. | Consider this as a source of variability in your experimental results. |
| Histamine Release | This compound induces histamine release, which may contribute to vasodilation. | The role of antihistamines in mitigating this compound's effects or tachyphylaxis is not well-established but could be a subject for investigation. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Tachyphylaxis
This protocol describes a method to induce and monitor this compound tachyphylaxis in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rat, rabbit) and ensure all procedures are approved by the institutional animal care and use committee.
-
Instrumentation: Anesthetize the animal and surgically implant catheters for continuous drug infusion (e.g., via the femoral vein) and direct arterial blood pressure monitoring (e.g., via the femoral artery).
-
Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) for at least 30 minutes.
-
Continuous Infusion: Begin a continuous intravenous infusion of this compound at a predetermined rate (e.g., starting at 0.1 mg/kg/min and titrating to achieve a target MAP reduction of 30-40%).
-
Monitoring for Tachyphylaxis: Continuously monitor and record MAP. Tachyphylaxis is indicated by a gradual return of MAP towards the baseline level despite the ongoing constant infusion of this compound.
-
Troubleshooting Intervention (Example): Once tachyphylaxis is established (e.g., MAP has recovered by 50% of the initial reduction), implement a troubleshooting strategy, such as a 25% increase in the infusion rate, and observe the effect on MAP.
Protocol 2: In Vitro Assessment of Nicotinic Receptor Desensitization
This protocol utilizes isolated tissue preparations to study the cellular mechanisms of this compound-induced tachyphylaxis.
Methodology:
-
Tissue Preparation: Isolate a suitable tissue preparation containing ganglionic nicotinic receptors, such as the guinea pig ileum or a rat superior cervical ganglion preparation.
-
Organ Bath Setup: Mount the tissue in an organ bath containing an appropriate physiological salt solution, maintained at a constant temperature and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation and Recording: Use a force transducer to record isometric contractions of the tissue. Elicit contractions by electrical field stimulation or by the application of a nicotinic agonist (e.g., acetylcholine or nicotine).
-
Induction of Tachyphylaxis: After establishing a stable baseline of contractile responses, incubate the tissue with this compound for a prolonged period.
-
Assessment of Desensitization: Periodically challenge the tissue with the nicotinic agonist and measure the contractile response. A time-dependent decrease in the agonist-induced contraction in the presence of this compound indicates receptor desensitization.
-
Washout and Recovery: After inducing tachyphylaxis, wash the this compound from the organ bath and monitor the recovery of the agonist-induced contractile response over time.
Visualizations
Caption: this compound's primary and secondary signaling pathways.
Caption: A logical workflow for troubleshooting this compound tachyphylaxis.
References
- 1. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on arterial blood histamine and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. Nitroprusside vs. a nitroprusside-trimethaphan mixture for induced hypotension: hemodynamic effects and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Alternative to ganglionic blockade with anticholinergic and alpha-2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autonomic cardiovascular control during a novel pharmacologic alternative to ganglionic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Trimethaphan dosage to avoid excessive hypotension
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethaphan. The focus is on optimizing dosage to achieve desired hypotensive effects while avoiding excessive and potentially confounding hypotension in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-depolarizing ganglionic blocking agent. It competitively antagonizes nicotinic acetylcholine (nACh) receptors in both sympathetic and parasympathetic autonomic ganglia.[1] This blockade inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in both sympathetic and parasympathetic tone. The hypotensive effect is primarily due to the blockade of sympathetic ganglia, which results in vasodilation and decreased peripheral resistance.
Q2: What are the expected cardiovascular effects of this compound administration?
A2: The primary cardiovascular effect is a dose-dependent reduction in blood pressure. Due to the blockade of sympathetic ganglia, you can expect to see vasodilation and a potential decrease in cardiac output.[2] Heart rate may increase as a reflex to the drop in blood pressure, but this tachycardia can be blunted because the ganglionic blockade also affects the cardiac sympathetic nerves.
Q3: How quickly does this compound take effect, and what is its duration of action?
A3: this compound has a rapid onset of action, typically within minutes of intravenous administration. Its duration of action is short, also in the order of minutes, making it suitable for applications where tight control over blood pressure is required. Due to its short half-life, it is typically administered as a continuous intravenous infusion.
Q4: Are there any known reversal agents for this compound?
A4: There are no specific receptor-antagonist reversal agents for this compound. Due to its short duration of action, discontinuation of the infusion is the primary method for reversing its effects. In cases of severe, persistent hypotension after stopping the infusion, supportive measures such as intravenous fluids and vasopressor agents (e.g., norepinephrine) may be considered to restore blood pressure.
Troubleshooting Guide: Avoiding Excessive Hypotension
This guide addresses common issues encountered during experiments with this compound and provides strategies to mitigate excessive hypotension.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid and severe drop in blood pressure immediately after starting infusion. | - Infusion rate is too high for the individual subject.- Synergistic effects with anesthetic agents. | - Start with a very low infusion rate and titrate upwards slowly.- Monitor blood pressure continuously (e.g., via an arterial line).- Reduce the concentration of the anesthetic agent if possible. |
| Blood pressure continues to fall below the target range despite reducing the infusion rate. | - Individual subject hypersensitivity.- Delayed drug clearance. | - Immediately stop the infusion. - Administer a bolus of intravenous fluids (e.g., isotonic saline).- If hypotension is severe and prolonged, consider a low-dose vasopressor infusion. |
| Difficulty maintaining a stable hypotensive state. | - Fluctuating levels of anesthesia.- Tachyphylaxis (rapid development of tolerance). | - Ensure a stable plane of anesthesia.- Make small, incremental adjustments to the infusion rate.- Be aware that tachyphylaxis can occur, and a gradual increase in the infusion rate may be necessary over time. |
| Excessive hypotension observed at doses previously considered safe in other subjects. | - Biological variability in drug response. | - Always titrate the dose for each individual subject. Do not rely on a fixed dose based on previous experiments.- Carefully document the dose-response for each animal. |
Quantitative Data: this compound Dosage and Hemodynamic Effects
The following table summarizes dosage information from various studies to provide a reference range for experimental planning. Note: These are starting points, and the optimal dose for your specific experimental model and conditions must be determined empirically.
| Species | Dosage/Infusion Rate | Observed Effect | Reference |
| Human | 5-20 µg/kg/min | Induced hypotension to a mean arterial pressure of 8.0-9.3 kPa. | [2] |
| Human | 45-52 µg/kg/min | Reduced mean arterial pressure to 49 ± 2 torr. | [3] |
| Dog | Infusion to reduce Mean Arterial Pressure (MAP) by 50% | Significant reduction in spinal cord blood flow. | [4] |
| Cat | 0.1% infusion | Decrease in MAP from ~125 mmHg to ~55 mmHg. | [5] |
| Human (ECT) | 5, 10, or 15 mg IV bolus | Dose-dependent amelioration of blood pressure and heart rate increases. | [6] |
Experimental Protocols
Detailed Methodology for Dose-Response Determination of this compound in a Rodent Model
This protocol outlines a method for determining the dose-response relationship of this compound to induce controlled hypotension in an anesthetized rat model.
1. Animal Preparation:
- Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane, urethane). The choice of anesthetic is crucial as it can influence the cardiovascular response.
- Surgically implant a catheter into the carotid artery or femoral artery for continuous blood pressure monitoring.
- Place a second catheter in the jugular vein or femoral vein for intravenous drug administration.
- Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
2. Drug Preparation:
- Prepare a stock solution of this compound camsylate in sterile isotonic saline. A common concentration for infusion is 1 mg/mL, but this may be adjusted based on the required infusion rates and the size of the animal.
3. Experimental Procedure:
- Baseline Measurement: Record a stable baseline of mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate for at least 30 minutes.
- Dose Escalation:
- Begin the continuous intravenous infusion of this compound at a very low rate (e.g., 10 µg/kg/min).
- Maintain this infusion rate for a set period (e.g., 15-20 minutes) or until the blood pressure stabilizes.
- Increase the infusion rate in a stepwise manner (e.g., double the rate at each step).
- Record the steady-state blood pressure and heart rate at each infusion rate.
- Continue the dose escalation until the target level of hypotension is achieved or until adverse effects are observed.
- Washout Period: After the final dose, stop the infusion and monitor the return of blood pressure and heart rate to baseline levels.
4. Data Analysis:
- Plot the change in mean arterial pressure from baseline against the log of the this compound infusion rate to generate a dose-response curve.
- Calculate the ED50 (the dose required to produce 50% of the maximal hypotensive effect) from this curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced hypotension.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Haemodynamic changes during induced hypotension--comparison of this compound with prostaglandin E1 assessed using transoesophageal echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced hypotension: effect on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of this compound (Arfonad)-induced hypotension with and without spine distraction on canine spinal cord blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate of induction of hypotension with trimetaphan modifies the intracranial pressure response in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Arfonad) control of hypertension and tachycardia during electroconvulsive therapy: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Use of Trimethaphan in Long-Duration Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trimethaphan in long-duration experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hypotension?
This compound camsylate is a short-acting, non-depolarizing ganglionic blocking agent.[1] It competitively antagonizes nicotinic acetylcholine receptors in autonomic ganglia, thereby blocking both the sympathetic and parasympathetic nervous systems.[1] The hypotensive effect is primarily due to the reduction of sympathetic tone, leading to vasodilation and decreased peripheral resistance.[1] Additionally, this compound may have direct vasodilator effects and can cause the release of histamine, further contributing to the reduction in blood pressure.
Q2: What are the primary challenges or pitfalls when using this compound for long-duration experiments?
The most common pitfalls encountered during prolonged this compound infusion are:
-
Tachyphylaxis: A rapid decrease in the drug's effectiveness over time, requiring progressively higher doses to maintain the target level of hypotension. This can develop within 24-48 hours of continuous infusion.
-
Histamine Release: this compound can induce the release of histamine, which can cause a sudden, profound drop in blood pressure and other allergic-type reactions.
-
Hemodynamic Instability: Due to its potent and rapid action, it can be challenging to maintain a stable level of hypotension, with risks of both excessive hypotension and rebound hypertension.
-
Parasympathetic Blockade Effects: Inhibition of the parasympathetic nervous system can lead to side effects such as tachycardia (increased heart rate), mydriasis (pupil dilation), cycloplegia (loss of visual accommodation), reduced gastrointestinal motility, and urinary retention.[2]
-
Drug Interactions: this compound's effects can be potentiated by various anesthetic agents and other cardiovascular drugs.
Q3: How quickly does this compound work and what is its duration of action?
This compound has a rapid onset of action, typically within 1 to 2 minutes of intravenous administration. Its duration of action is short, lasting approximately 10 minutes, which necessitates continuous infusion to maintain its effects.
Troubleshooting Guides
Problem 1: Loss of Hypotensive Effect (Tachyphylaxis)
Symptoms:
-
Gradual or rapid increase in blood pressure despite a constant infusion rate of this compound.
-
The need for progressively higher infusion rates to maintain the target mean arterial pressure (MAP).
Root Cause: Tachyphylaxis, or a rapid decrease in drug response, is a known characteristic of this compound. The exact mechanism is not fully elucidated but is thought to involve receptor desensitization or other cellular adaptive processes.
Solution:
-
Anticipate and Plan for Dose Escalation: Tachyphylaxis is expected. Plan for a gradual increase in the infusion rate. While a precise universal protocol is not established and will depend on the experimental model and individual response, be prepared to increase the dose incrementally.
-
Monitor and Adjust: Continuously monitor the subject's blood pressure. When the MAP begins to rise above the target level, increase the infusion rate in small increments (e.g., 10-20% of the current rate) until the target MAP is re-established.
-
Consider "Drug Holidays": If the experimental design allows, a temporary cessation of the infusion may help restore some sensitivity to the drug.
-
Combination Therapy: In some cases, combining this compound with another hypotensive agent, such as sodium nitroprusside, can help maintain stable hypotension with lower doses of each drug, potentially delaying the onset of tachyphylaxis.
Quantitative Data: Illustrative Dose Adjustment for Tachyphylaxis
The following table provides a hypothetical example of how the infusion rate of this compound might need to be adjusted over a 6-hour experiment in a rat model to maintain a target MAP of 60-70 mmHg. Note: This is an illustrative example, and actual dose requirements will vary.
| Time (Hours) | Mean Arterial Pressure (mmHg) without Dose Adjustment (projected) | Required Infusion Rate Adjustment to Maintain Target MAP (mcg/kg/min) |
| 0 | 100-110 (Baseline) | Initial infusion started at 50 |
| 1 | 65 | 50 |
| 2 | 75 | 65 |
| 3 | 80 | 80 |
| 4 | 85 | 100 |
| 5 | 90 | 125 |
| 6 | 95 | 150 |
Problem 2: Sudden and Severe Drop in Blood Pressure
Symptoms:
-
A rapid and significant decrease in blood pressure below the target range.
-
May be accompanied by signs of poor perfusion (e.g., changes in tissue oxygenation).
Root Cause:
-
Histamine Release: this compound can trigger histamine release, leading to widespread vasodilation and a sharp fall in blood pressure.
-
Drug Overdose: An infusion rate that is too high for the individual subject.
-
Interaction with Anesthetics: Potentiation of the hypotensive effects by anesthetic agents.
Solution:
-
Immediately Reduce or Stop the Infusion: Temporarily halt the this compound infusion to allow blood pressure to recover.
-
Administer Fluids: Intravenous fluid administration can help to increase circulatory volume and raise blood pressure.
-
Consider Antihistamines: If histamine release is suspected, pre-treatment or treatment with H1 and H2 receptor antagonists (e.g., chlorpheniramine and cimetidine) may mitigate the hypotensive effects.
-
Careful Re-initiation of Infusion: Once blood pressure has stabilized, restart the infusion at a lower rate and titrate upwards cautiously.
Problem 3: Unstable Blood Pressure Readings
Symptoms:
-
Frequent and significant fluctuations in blood pressure, making it difficult to maintain the target MAP.
Root Cause:
-
Variable Drug Metabolism: Individual differences in how the drug is metabolized.
-
Inadequate Monitoring: Infrequent blood pressure measurements leading to overcorrection.
-
Technical Issues: Problems with the infusion pump or catheter.
Solution:
-
Increase Monitoring Frequency: Implement continuous or very frequent (e.g., every 1-2 minutes) blood pressure monitoring to allow for more precise and timely adjustments to the infusion rate.
-
Check Equipment: Ensure the infusion pump is functioning correctly and that the intravenous catheter is patent and secure.
-
Refine Dosing Adjustments: Make smaller, more frequent adjustments to the infusion rate rather than large, infrequent changes.
Experimental Protocols
Protocol for Long-Duration Intravenous Infusion of this compound in a Rat Model
1. Animal Preparation:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Be aware that some anesthetics can potentiate the effects of this compound.
- Surgically implant a catheter into a suitable blood vessel (e.g., femoral vein for infusion and femoral artery for blood pressure monitoring).
- Allow the animal to stabilize post-surgery before commencing the experiment.
2. Drug Preparation:
- Prepare a stock solution of this compound camsylate in a sterile, isotonic saline solution. A common concentration is 1 mg/mL.
- The solution should be freshly prepared and protected from light.
3. Infusion Setup:
- Connect the venous catheter to a calibrated syringe pump via appropriate tubing.
- Ensure the system is free of air bubbles.
4. Induction of Hypotension:
- Begin the infusion at a conservative starting rate (e.g., 20-50 mcg/kg/min).
- Continuously monitor the mean arterial pressure (MAP) via the arterial catheter.
- Adjust the infusion rate every 2-5 minutes until the target MAP is achieved.
5. Maintenance and Monitoring during Long-Duration Infusion:
- Continuously monitor MAP, heart rate, and respiratory rate.
- Be prepared to adjust the infusion rate to counteract tachyphylaxis as described in the troubleshooting guide.
- Monitor for adverse effects such as excessive tachycardia or signs of poor tissue perfusion.
- Ensure the animal's body temperature is maintained.
- Check the patency of the catheters regularly.
Table of Key Monitoring Parameters
| Parameter | Monitoring Frequency | Target Range (Example) | Troubleshooting |
| Mean Arterial Pressure (MAP) | Continuous or every 1-2 minutes | 60-70 mmHg | Adjust infusion rate |
| Heart Rate | Continuous or every 5-10 minutes | Variable, monitor for excessive tachycardia | May indicate parasympathetic blockade or compensatory response. Assess overall stability. |
| Respiratory Rate | Every 15-30 minutes | Monitor for signs of respiratory distress | Ensure airway is clear and anesthesia is stable. |
| Body Temperature | Continuous or every 30 minutes | 37°C ± 0.5°C | Use a heating pad to maintain normothermia. |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound at the autonomic ganglion.
Experimental Workflow for Long-Duration this compound Infusion
Caption: Workflow for a long-duration induced hypotension experiment using this compound.
References
Trimethaphan Solutions: Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with their Trimethaphan solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not producing any hypotensive or vasodilatory effect. What are the primary reasons this could be happening?
A1: A lack of effect from a this compound solution can stem from several factors, ranging from solution integrity to experimental design. The most common reasons include:
-
Improper Solution Preparation and Storage: this compound is susceptible to degradation. Incorrect preparation, storage at improper temperatures, or using a solution that is too old can lead to a loss of potency.
-
Inappropriate Experimental Model: this compound's primary mechanism is ganglionic blockade of nicotinic acetylcholine receptors.[1][2] If your experimental model lacks functional autonomic ganglia or if the targeted effect is not mediated by ganglionic transmission, this compound will not be effective.
-
Incorrect Dosage or Concentration: The concentration of this compound required can vary significantly between in vitro and in vivo models. The administered dose may be insufficient to elicit a response.
-
Tachyphylaxis: Rapid, repeated administration of this compound can lead to a diminished response, a phenomenon known as tachyphylaxis.[1]
-
Drug Interactions: The presence of other pharmacological agents in your experiment could potentially interfere with the action of this compound.
Q2: How should I prepare and store my this compound solution to ensure its stability and efficacy?
A2: Proper handling of this compound camsylate is critical for maintaining its activity. Follow these guidelines for solution preparation and storage:
-
Reconstitution: this compound camsylate is a solid powder that should be dissolved in an appropriate solvent. It is soluble in water and DMSO.[3] For in vivo studies, sterile saline or dextrose solution is typically used as the vehicle.
-
Storage of Stock Solutions: It is recommended to store stock solutions at 0 - 4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).[3]
-
Working Solutions: Prepare fresh working solutions for each experiment from your stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Visual Inspection: Before use, always visually inspect the solution for any signs of precipitation or discoloration, which could indicate degradation or contamination.
| Parameter | Recommendation |
| Storage (Short-term) | Dry, dark, and at 0 - 4°C (days to weeks)[3] |
| Storage (Long-term) | -20°C (months to years)[3] |
| Solubility | Soluble in DMSO[3] |
| Shelf Life (Properly Stored) | >3 years[3] |
Q3: What are the effective concentrations of this compound for in vitro and in vivo experiments?
A3: The effective concentration of this compound is highly dependent on the experimental model. Below are some reported effective concentrations and doses:
| Experimental Model | Effective Concentration/Dose | Reference |
| In Vitro: Vasodilation of Arterial Rings | 10⁻⁵ M - 10⁻³ M (for dose-related relaxation) | [4] |
| In Vitro: Attenuation of Nicotine-Induced Contraction | 10⁻⁷ M - 3 x 10⁻⁶ M | [4] |
| In Vivo: Intravenous Bolus (Human) | 5 mg, 10 mg, 15 mg (dose-dependent effect) | [5] |
| In Vivo: Intravenous Infusion (Human) | 1 - 7 mg/min (to achieve ganglionic blockade) | [6] |
Note: These are starting points. It is crucial to perform a dose-response curve in your specific model to determine the optimal concentration or dose.
Q4: My experiment involves repeated administration of this compound, and I'm seeing a diminishing effect. What is happening and how can I mitigate it?
A4: The phenomenon you are observing is likely tachyphylaxis, a rapid decrease in drug response.[1][7][8] With ganglionic blockers like this compound, this can occur due to receptor desensitization or internalization.[9]
Mitigation Strategies:
-
Increase the Dosing Interval: Allowing more time between administrations can help restore receptor sensitivity.
-
Use the Lowest Effective Dose: Avoid using excessively high concentrations or doses, as this can accelerate the onset of tachyphylaxis.
-
Intermittent Dosing: Instead of continuous administration, consider an intermittent dosing schedule if your experimental design allows.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Camsylate Stock Solution
-
Materials:
-
This compound camsylate powder
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the this compound camsylate powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound camsylate powder using an analytical balance.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO or sterile water to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: In Vitro Aortic Ring Vasodilation Assay
-
Materials:
-
Isolated thoracic aorta from a model organism (e.g., rat)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Phenylephrine (or other vasoconstrictor)
-
Acetylcholine
-
This compound working solutions
-
-
Procedure:
-
Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.[10]
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into 3 mm wide rings.[10]
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[10][11]
-
Allow the rings to equilibrate under a resting tension of approximately 1.5 g for at least 60 minutes.[10][12]
-
Assess the viability and endothelial integrity of the aortic rings by pre-contracting with a vasoconstrictor (e.g., 10⁻⁶ M phenylephrine) followed by the addition of an endothelium-dependent vasodilator (e.g., 10⁻⁵ M acetylcholine).[10] Rings that show significant relaxation are considered endothelium-intact.
-
After washing out the acetylcholine and allowing the rings to return to baseline, induce a stable contraction with the vasoconstrictor.
-
Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M) to the organ bath and record the relaxation response.
-
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for Ineffective this compound Solution
Caption: Troubleshooting workflow for an ineffective this compound solution.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound at the autonomic ganglion.
References
- 1. This compound - BioPharma Notes [biopharmanotes.com]
- 2. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Arfonad) control of hypertension and tachycardia during electroconvulsive therapy: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. e-century.us [e-century.us]
- 11. scielo.br [scielo.br]
- 12. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Stability for Trimethaphan in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the pH stability of Trimethaphan in physiological buffers for experimental use. Due to the limited availability of recent, detailed stability data for this compound, the information herein is based on its known chemical properties, general principles of pharmaceutical stability, and available product information. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties relevant to stability?
This compound is a complex heterocyclic sulfonium compound.[1] It is commercially available as this compound camsylate. A 1% aqueous solution of this compound camsylate has a pH between 5.0 and 6.0, indicating it is acidic in nature.[2] Information on its aqueous solubility is conflicting; one source suggests high solubility ("one gram dissolves in less than 5 mL water"), while another indicates very low solubility (6.65e-03 g/L).[2] It is also soluble in ethanol and dimethyl sulfoxide (DMSO).[2]
Q2: What are the primary concerns for this compound stability in physiological buffers?
The primary stability concerns for this compound in aqueous solutions, including physiological buffers, are potential hydrolysis and the impact of pH. As a sulfonium compound, the sulfur center can be susceptible to nucleophilic attack, leading to degradation. The rate of this degradation is likely pH-dependent. Additionally, this compound may be metabolized by pseudocholinesterase, suggesting enzymatic degradation could be a factor in biological systems.[1][2]
Q3: What is the recommended pH range for preparing this compound solutions?
Given that a 1% aqueous solution has a pH of 5.0-6.0, it is advisable to prepare initial stock solutions in a slightly acidic medium to maintain solubility and potentially enhance stability.[2] For experiments in physiological buffers (typically pH 6.8-7.4), it is crucial to minimize the time the drug is in the final buffer before use and to assess its stability under these specific conditions.
Q4: How should this compound solutions be stored?
This compound camsylate for injection should be stored at 2-8 °C.[2] It is reported to be stable for up to 14 days at 25 °C, which suggests that while it can tolerate short periods at room temperature, refrigerated storage is optimal for preventing degradation.[2] For long-term storage of stock solutions, refrigeration is recommended.
Q5: Are there any known incompatibilities of this compound with common infusion fluids?
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound in physiological buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in buffer | Poor solubility at neutral pH: this compound's solubility may be lower at the neutral pH of many physiological buffers compared to its acidic stock solution. | 1. Prepare a more dilute stock solution. 2. Add the this compound stock solution to the buffer slowly while vortexing. 3. Consider the use of a co-solvent in the final solution if permissible for your experiment (e.g., a small percentage of ethanol or DMSO), but verify its compatibility with your experimental system. 4. Perform a solubility test at your target pH and buffer composition. |
| Loss of drug activity over time | Chemical degradation: this compound may be undergoing hydrolysis or other forms of degradation in the physiological buffer. | 1. Prepare fresh solutions immediately before each experiment. 2. If solutions must be stored, conduct a time-course experiment to determine the rate of degradation under your specific conditions (pH, temperature, buffer components). 3. Store all solutions at 2-8 °C and protect from light. 4. Analyze the concentration of this compound at the beginning and end of your experiment using a suitable analytical method (e.g., HPLC). |
| Inconsistent experimental results | Variable drug concentration: This could be due to precipitation or degradation. | 1. Ensure complete dissolution of the solid this compound when preparing the stock solution. 2. Follow the troubleshooting steps for precipitation and loss of activity. 3. Validate your method for preparing and handling the this compound solution to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound camsylate powder.
-
Dissolution: Dissolve the powder in a suitable solvent. For a 10 mg/mL stock solution, sterile water for injection or a slightly acidic buffer (e.g., citrate buffer, pH 5.5) can be a starting point. Based on solubility information, ethanol or DMSO can also be used, but the final concentration of the organic solvent in the experimental medium must be considered and controlled for.
-
Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a sterile, airtight container at 2-8 °C, protected from light.
Protocol 2: General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general approach for a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in different physiological buffers (e.g., Phosphate Buffered Saline pH 7.4, TRIS-HCl pH 7.4, Bicarbonate buffer pH 7.4). Also, prepare solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to investigate pH-dependent degradation.
-
Stress Conditions:
-
Hydrolysis: Incubate the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C) and time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature for a defined period.
-
Photostability: Expose the solution to UV light and fluorescent light for a defined period, with a dark control.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the solution. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the remaining percentage of this compound and identify and quantify any major degradation products. Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Note: A validated stability-indicating HPLC method is crucial for this study. Method development would likely involve testing different C18 columns, mobile phase compositions (e.g., acetonitrile/methanol and a buffer like phosphate or acetate), and detection wavelengths.
Visualizations
Caption: Experimental workflow for preparing this compound solutions and assessing their stability.
Caption: Troubleshooting logic for managing this compound solution stability.
References
refining experimental design to account for Trimethaphan's short half-life
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethaphan. The content is specifically designed to address challenges arising from its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when designing experiments with this compound?
The principal challenge in experimental design with this compound is its very short biological half-life, which is approximately 10 minutes.[1] This necessitates a continuous intravenous (IV) infusion to maintain stable and effective plasma concentrations for the duration of the experiment. Bolus injections will result in rapid and transient effects, making it difficult to study sustained physiological responses.
Q2: How does this compound exert its effects?
This compound is a ganglionic blocking agent. It acts as a non-depolarizing competitive antagonist at nicotinic acetylcholine (nACh) receptors in both sympathetic and parasympathetic autonomic ganglia.[2][3] This blockade inhibits the transmission of nerve impulses, leading to a reduction in both sympathetic and parasympathetic outflow. Its primary therapeutic effect is vasodilation and a subsequent decrease in blood pressure.[2][3] Additionally, it may have direct vasodilator effects and cause histamine release.[2]
Q3: What are the expected physiological effects of this compound administration?
Due to its mechanism of action, this compound produces a wide range of effects by blocking the entire autonomic nervous system. The predominant tone of an organ system will determine the observable effect. Key physiological changes include:
-
Cardiovascular: A significant drop in blood pressure (hypotension) due to vasodilation. Tachycardia (increased heart rate) may occur, although this reflex can be blunted by the simultaneous blockade of sympathetic ganglia innervating the heart.[4]
-
Gastrointestinal: Reduced motility, potentially leading to constipation.
-
Urinary: Atony of the bladder, which can cause urinary retention.
-
Ocular: Cycloplegia (paralysis of the ciliary muscle of the eye), leading to a loss of accommodation.
Q4: Are there any known issues with the stability of this compound solutions?
This compound camsylate injection solutions should be stored at 2-8 °C. While stable for up to 14 days at 25 °C, refrigeration is recommended to ensure potency.[2] Always inspect solutions for particulate matter and discoloration before administration.
Troubleshooting Guides
In Vivo Experiments: Continuous Intravenous Infusion
Problem: Fluctuating or Unstable Blood Pressure Readings
-
Possible Cause 1: Inconsistent Infusion Rate.
-
Solution: Ensure a high-quality, calibrated syringe pump is used for the infusion. Verify the pump's accuracy before starting the experiment. Check the syringe for any air bubbles, which can alter the delivery rate.
-
-
Possible Cause 2: Kinked or Obstructed IV Line.
-
Solution: Visually inspect the entire length of the IV tubing for any kinks, twists, or blockages. Ensure the catheter is correctly placed and secured within the blood vessel.
-
-
Possible Cause 3: Animal Movement.
-
Solution: Ensure the animal is appropriately restrained or anesthetized to minimize movement that could affect the IV line's patency. A tethering system may be necessary for studies with conscious animals.
-
-
Possible Cause 4: Tachyphylaxis.
-
Solution: Tachyphylaxis, a rapid decrease in response to a drug, can develop with this compound within 24-48 hours.[4] For longer experiments, a gradual increase in the infusion rate may be necessary to maintain the desired effect. This should be carefully monitored and documented.
-
Problem: No Observable Effect on Blood Pressure
-
Possible Cause 1: Incorrect Drug Concentration or Calculation.
-
Solution: Double-check all calculations for the drug dilution and infusion rate. Verify the initial concentration of the this compound solution.
-
-
Possible Cause 2: Infiltration of the IV Line.
-
Solution: Check for swelling or coolness at the catheter insertion site, which may indicate the fluid is entering the surrounding tissue instead of the vein. If infiltration is suspected, the catheter must be replaced.
-
-
Possible Cause 3: Drug Degradation.
-
Solution: Ensure the this compound solution was stored correctly and prepared fresh if possible.
-
In Vitro Experiments: Cell-Based Assays
Problem: High Variability Between Wells in a Plate-Based Assay
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding and verify cell density with a cell counter.
-
-
Possible Cause 2: Edge Effects.
-
Solution: To minimize evaporation and temperature gradients that can affect cells in the outer wells of a plate, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
-
Possible Cause 3: Inaccurate Compound Addition.
-
Solution: Use calibrated pipettes for adding this compound and any agonists or other compounds. For high-throughput screening, ensure the automated liquid handler is properly calibrated.
-
Problem: Weak or No Antagonist Effect Observed
-
Possible Cause 1: Insufficient this compound Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell line and assay conditions.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Verify the expression of the target nicotinic acetylcholine receptors in your cell line using techniques such as Western blotting, qPCR, or immunofluorescence.
-
-
Possible Cause 3: Inappropriate Agonist Concentration.
-
Solution: The concentration of the agonist used to stimulate the receptors can influence the apparent potency of the antagonist. Ensure you are using an appropriate agonist concentration (e.g., EC50 or EC80) as determined from your own dose-response experiments.
-
Experimental Protocols
In Vivo: Continuous Infusion for Blood Pressure Monitoring in a Rodent Model
Objective: To maintain a stable level of hypotension in a rodent model to study the effects of this compound on a specific physiological parameter.
Materials:
-
This compound camsylate
-
Sterile 0.9% saline
-
Anesthetized rodent (e.g., rat or mouse) with a catheterized femoral artery (for blood pressure monitoring) and femoral vein (for drug infusion)
-
Syringe pump
-
Blood pressure transducer and recording system
-
Heating pad to maintain body temperature
Methodology:
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Surgically place catheters in the femoral artery and vein. Connect the arterial line to the blood pressure transducer.
-
Drug Preparation: Prepare a stock solution of this compound camsylate in sterile 0.9% saline. A common starting concentration is 1 mg/mL, but this may need to be adjusted based on the desired dose and infusion volume.
-
Infusion Rate Calculation: The infusion rate must be calculated to maintain a steady-state plasma concentration. The following formula can be used as a starting point, with adjustments made based on real-time blood pressure monitoring:
Infusion Rate (mL/hr) = (Dose (mg/kg/min) x Body Weight (kg) x 60 min/hr) / Concentration (mg/mL)
-
Loading Dose (Optional): To achieve the target blood pressure more rapidly, a small loading dose may be administered as a slow bolus injection, followed immediately by the continuous infusion. The necessity and dose of a loading bolus should be determined in pilot studies.
-
Initiation of Infusion: Begin the continuous infusion using the calibrated syringe pump.
-
Blood Pressure Monitoring and Dose Titration: Continuously monitor the mean arterial pressure (MAP). Adjust the infusion rate up or down in small increments to achieve and maintain the target level of hypotension. Allow several minutes after each adjustment for the blood pressure to stabilize.
-
Data Collection: Once the target MAP is stable, begin the experimental data collection.
Data Presentation:
| Parameter | Value |
| Animal Model | e.g., Sprague-Dawley Rat |
| Body Weight (kg) | |
| Anesthetic | |
| This compound Stock Concentration (mg/mL) | |
| Target Mean Arterial Pressure (mmHg) | |
| Loading Dose (mg/kg) (if applicable) | |
| Initial Infusion Rate (mL/hr) | |
| Stabilized Infusion Rate (mL/hr) | |
| Duration of Stable Hypotension (min) |
In Vitro: Functional Antagonism Assay in a Neuronal Cell Line
Objective: To determine the potency of this compound as an antagonist of nicotinic acetylcholine receptors in a cultured neuronal cell line.
Materials:
-
Neuronal cell line expressing the desired nAChR subtype (e.g., SH-SY5Y, PC-12, or a stably transfected HEK293 line)
-
Culture medium and supplements
-
This compound camsylate
-
Nicotinic agonist (e.g., acetylcholine, nicotine)
-
Fluorescent membrane potential dye or calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities
Methodology:
-
Cell Plating: Seed the neuronal cells into the microplates at a predetermined optimal density and allow them to adhere and grow overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare the agonist at a concentration that will elicit a submaximal response (e.g., EC80), as determined from prior experiments.
-
Antagonist Incubation: Add the different concentrations of this compound to the appropriate wells and incubate for a set period (e.g., 10-20 minutes) to allow the drug to bind to the receptors.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Program the instrument to inject the agonist into the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced change in fluorescence. Calculate the percent inhibition for each this compound concentration relative to control wells (agonist only).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
Data Presentation:
| Parameter | Value |
| Cell Line | |
| nAChR Subtype | |
| Agonist Used | |
| Agonist Concentration | |
| This compound IC50 (µM) | |
| Hill Slope | |
| R² of Curve Fit |
Visualizations
Caption: this compound blocks the nicotinic acetylcholine receptor in autonomic ganglia.
Caption: Workflow for in vivo continuous infusion of this compound.
References
how to prevent Trimethaphan precipitation in aqueous solutions
Welcome to the technical support center for Trimethaphan Camsylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and handling of this compound Camsylate aqueous solutions, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound Camsylate and why is its solubility important?
A1: this compound Camsylate is a short-acting ganglionic blocker used to lower blood pressure, primarily in research and clinical settings for inducing controlled hypotension.[1][2] It functions as a competitive, non-depolarizing antagonist at nicotinic acetylcholine receptors in autonomic ganglia.[1] Ensuring it remains fully dissolved in aqueous solutions is critical for accurate dosing, experimental reproducibility, and avoiding potential complications from particulate matter in intravenous applications.
Q2: What are the general solubility properties of this compound Camsylate?
A2: this compound Camsylate is a white crystalline powder that is generally soluble in water and alcohol.[3] It is only slightly soluble in acetone and ether.[3][4] The pH of a 1% aqueous solution is typically between 5.0 and 6.0.[3][4]
Q3: My this compound solution appears cloudy or has formed a precipitate. What are the common causes?
A3: Precipitation of this compound Camsylate in aqueous solutions can be triggered by several factors:
-
pH Shift: The stability of the solution is pH-dependent. A significant shift outside the optimal pH range of 5.0-6.0 can reduce solubility.[3][4]
-
Temperature: Low temperatures can decrease the solubility of many compounds. While refrigerated storage is recommended for stability, allowing the solution to come to room temperature before use is important.[5]
-
High Concentration: Exceeding the solubility limit of the compound in the chosen solvent will lead to precipitation.
-
Incompatibility: Mixing this compound with incompatible drugs, buffers, or excipients can cause a chemical reaction that results in a precipitate.
-
Improper Reconstitution: Incorrect reconstitution techniques, such as insufficient mixing or using the wrong diluent, can lead to incomplete dissolution.
Q4: What is the recommended storage procedure for this compound Camsylate solutions?
A4: Reconstituted this compound Camsylate injection solutions should be stored at refrigerated temperatures (2-8 °C).[5] Although stable for up to 14 days at room temperature (up to 25 °C), refrigeration is the preferred method for maintaining chemical stability and preventing degradation.[5] For long-term storage of the solid powder, it should be kept in a dry, dark place at 0 - 4 °C for short-term (days to weeks) or -20 °C for long-term (months to years).[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and handling of this compound Camsylate solutions.
Issue 1: Cloudiness or Precipitation Upon Reconstitution
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Diluent | Ensure you are using sterile water for injection or another recommended aqueous vehicle. Avoid using buffers or saline solutions with which compatibility has not been established. | This compound Camsylate is freely soluble in water.[3][4] Other diluents may contain ions or have a pH that reduces its solubility. |
| Low Temperature | If the diluent or the this compound powder was refrigerated, allow both to warm to room temperature before mixing. | Solubility generally increases with temperature. Mixing cold components can lead to a supersaturated solution that precipitates as it warms. |
| Insufficient Agitation | After adding the diluent, gently swirl or agitate the vial until all the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. | Proper mixing ensures that the entire solid comes into contact with the solvent, facilitating complete dissolution. |
| pH Outside Optimal Range | Check the pH of your final solution. A 1% aqueous solution should have a pH between 5.0 and 6.0.[3][4] | The camsylate salt form has optimal solubility within this slightly acidic pH range. Deviations can cause the compound to precipitate. |
Issue 2: Solution Becomes Cloudy Over Time
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuation | Store the solution at a stable, recommended temperature (2-8 °C).[5] Avoid repeated warming and cooling cycles. | Fluctuations in temperature can affect solubility and may lead to precipitation over time. |
| Chemical Degradation | Use freshly prepared solutions. While stable for a period, degradation can occur, potentially leading to less soluble byproducts. | Adhering to recommended storage times ensures the chemical integrity and solubility of the compound. |
| Contamination | Use aseptic techniques during preparation to prevent microbial or particulate contamination, which can act as nucleation sites for precipitation. | Contaminants can initiate the process of crystal growth, leading to the formation of a visible precipitate. |
Experimental Protocols & Data
Protocol: Preparation of a Stable 1 mg/mL this compound Camsylate Aqueous Solution
This protocol outlines the steps for reconstituting this compound Camsylate powder to create a clear, stable solution for experimental use.
Materials:
-
This compound Camsylate powder
-
Sterile Water for Injection (WFI)
-
Sterile vials and syringes
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Preparation: Allow the this compound Camsylate powder and the Sterile WFI to reach room temperature (15-25 °C).
-
Calculation: Determine the required amount of powder and WFI to achieve a final concentration of 1 mg/mL.
-
Reconstitution: a. Using a sterile syringe, draw up the calculated volume of WFI. b. Slowly inject the WFI into the vial containing the this compound Camsylate powder. Direct the stream against the side of the vial to wet the powder gently. c. Gently swirl the vial. Do not shake vigorously. Continue agitation until the powder is fully dissolved and the solution is clear.
-
Verification: Visually inspect the solution against a light and dark background to ensure there is no undissolved particulate matter.
-
Filtration (Optional): If required for the experiment, filter the solution through a 0.22 µm syringe filter into a sterile receiving vial.
-
Storage: Store the final solution at 2-8 °C and protect it from light.[5] Use within the recommended stability period.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and storage of this compound Camsylate.
Table 1: Solubility and pH Profile
| Parameter | Value | Reference |
| Aqueous Solubility | 1g in < 5 mL water | [4][5] |
| Alcohol Solubility | 1g in < 2 mL alcohol | [4] |
| pH of 1% Aqueous Solution | 5.0 - 6.0 | [3][4] |
Table 2: Recommended Storage Conditions
| Formulation | Condition | Temperature | Duration | Reference |
| Solid Powder (Short-term) | Dry, dark | 0 - 4 °C | Days to weeks | [6] |
| Solid Powder (Long-term) | Dry, dark | -20 °C | Months to years | [6] |
| Reconstituted Solution | Refrigerated | 2 - 8 °C | Recommended for stability | [5] |
| Reconstituted Solution | Room Temperature | Up to 25 °C | Stable for 14 days | [5] |
Visual Guides and Workflows
Factors Leading to this compound Precipitation
The following diagram illustrates the key factors that can cause this compound Camsylate to precipitate from an aqueous solution and the corresponding preventative measures.
Caption: Factors causing this compound precipitation and their prevention.
Workflow for Preparing a Stable this compound Solution
This workflow provides a logical, step-by-step process for preparing a clear and stable solution, including troubleshooting checks.
Caption: Decision workflow for this compound solution preparation.
Simplified Mechanism of Action of this compound
This compound acts as a ganglionic blocker. This diagram illustrates its role in antagonizing the nicotinic acetylcholine receptor at the autonomic ganglion.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. Trimetaphan Camsilate [benchchem.com]
- 3. trimetaphan camsilate CAS#: 68-91-7 [amp.chemicalbook.com]
- 4. This compound Camsylate [drugfuture.com]
- 5. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Addressing Variability in Animal Responses to Trimethaphan
Welcome to the Technical Support Center for Trimethaphan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address the variability commonly observed in animal responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1][2] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in autonomic tone.[1][3] This ganglionic blockade results in vasodilation, decreased blood pressure, and a diminished capacity for reflex adjustments in heart rate.[1]
Q2: What are the main applications of this compound in animal research?
This compound is primarily used to induce controlled hypotension in animal models for various research purposes, including:
-
Investigating the physiological effects of reduced blood pressure on different organ systems.[4][5]
-
Studying cerebral blood flow and metabolism during hypotension.[6][7]
-
Assessing autonomic nervous system function by observing the effects of its blockade.[8]
Q3: What are the known species-specific differences in response to this compound?
While comprehensive comparative dose-response data is limited, available studies indicate that the dosage of this compound required to achieve a specific level of hypotension can vary between species. For instance, studies in dogs have detailed dose-response relationships for inducing hypotension, while research in monkeys and rats has also utilized this compound for similar purposes, suggesting different dose requirements to achieve comparable effects.[7][9][10] The pharmacokinetics of this compound, including its metabolism and elimination, can also differ between species, contributing to response variability.[11]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Hypotensive Response
Possible Causes:
-
Animal Strain and Genetic Background: Genetic variations in nicotinic acetylcholine receptor subunits can alter the sensitivity to this compound.[12][13][14][15][16] Different strains of the same species may exhibit varied responses.
-
Age of the Animal: Autonomic function and baroreflex sensitivity change with age, which can impact the response to a ganglionic blocker like this compound.
-
Sex of the Animal: Sex-based differences in autonomic control and cardiovascular physiology can contribute to variability in the hypotensive effect.
-
Anesthetic Agent Used: The type and depth of anesthesia can significantly influence the cardiovascular system and interact with the effects of this compound. For example, halothane anesthesia has been shown to affect the metabolic consequences of this compound-induced hypotension in rats.[17]
-
Improper Drug Preparation or Administration: The stability and concentration of the this compound solution are critical. Improper dilution or storage can lead to reduced efficacy.
Solutions:
-
Standardize Animal Models: Use a consistent species, strain, age, and sex for your experiments whenever possible. Report these variables in your methodology.
-
Control Anesthesia: Maintain a stable plane of anesthesia and use the same anesthetic protocol across all experimental groups.
-
Ensure Proper Drug Handling: Prepare this compound solutions fresh for each experiment, following established protocols for dilution and storage to ensure stability.
-
Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal dose range for your specific model and experimental conditions.
Issue 2: Unexpected Tachycardia
Possible Causes:
-
Incomplete Vagal Blockade: While this compound blocks both sympathetic and parasympathetic ganglia, the degree of blockade can be dose-dependent. Incomplete vagal blockade may lead to a reflex tachycardia in response to the drop in blood pressure.[1]
-
Histamine Release: this compound can cause the release of histamine, which can lead to vasodilation and a compensatory increase in heart rate.[1][18]
Solutions:
-
Adjust Dosage: A higher dose of this compound may be required to achieve complete ganglionic blockade and prevent reflex tachycardia.
-
Consider Antihistamines: In some experimental setups, pre-treatment with an antihistamine may be considered to mitigate the effects of histamine release, although this may introduce a confounding variable.
Issue 3: Pressor Response (Increase in Blood Pressure)
Possible Causes:
-
Initial Sympathetic Stimulation: In some instances, particularly with rapid administration, there might be a transient, paradoxical pressor response before the onset of ganglionic blockade.
-
Compensatory Mechanisms: In conscious or lightly anesthetized animals, a brief pressor response might be part of a complex physiological reaction to the initial administration of the drug.
-
Interaction with other substances: A pressor response has been observed in patients with autonomic failure after certain stimuli, which could be unmasked by ganglionic blockade.[19][20]
Solutions:
-
Slow Infusion Rate: Administer this compound as a slow intravenous infusion rather than a rapid bolus to allow for a more controlled onset of action.
-
Ensure Adequate Anesthesia: In anesthetized models, ensure a stable and adequate depth of anesthesia to minimize reflex responses.
Quantitative Data
Table 1: this compound Dosage and Hypotensive Effect in Different Animal Models
| Animal Model | Anesthesia | This compound Dose | Resulting Mean Arterial Pressure (MAP) | Reference |
| Dog (Greyhound) | Anesthetized | Stepwise increasing doses | Progressive decrease in MAP | [9] |
| Dog | Halothane | Infusion | Maintained at 40 or 50 torr | [5] |
| Dog | Halothane | Infusion | Maintained at CPP of 45 mmHg and 30 mmHg | [6] |
| Rhesus Monkey | Anesthetized | Infusion | Maintained at 25 mm Hg | [10] |
| Cynomolgus Monkey | Halothane | Infusion | Induced hypotension for global cerebral ischemia | [21][22] |
| Rat (Wistar) | Halothane (0.6% or 2%) | Intravenous infusion | Maintained at 40 torr | [17] |
| Rat (Normotensive and Spontaneously Hypertensive) | Anesthetized | Infusion in combination with bleeding | Graded systemic hypotension | [7] |
| Rat | Anesthetized | 30 mg/kg IV | To determine zero level of sympathetic nerve activity | [8] |
Experimental Protocols
Protocol 1: Induction of Controlled Hypotension in a Canine Model
Objective: To induce and maintain a target level of hypotension in an anesthetized dog.
Materials:
-
This compound camsylate solution (e.g., 1 mg/mL in 5% dextrose)
-
Anesthetized and ventilated dog, instrumented for continuous blood pressure monitoring
-
Infusion pump
Procedure:
-
Anesthetize the dog using a standardized protocol (e.g., with halothane) and ensure adequate ventilation.
-
Establish a stable baseline Mean Arterial Pressure (MAP).
-
Begin an intravenous infusion of this compound at a low rate.
-
Gradually increase the infusion rate while continuously monitoring the MAP.
-
Adjust the infusion rate to achieve and maintain the target MAP (e.g., 50% of the baseline value).[4]
-
Continuously monitor vital signs, including heart rate and ECG, throughout the hypotensive period.
-
To terminate the hypotension, gradually decrease and then stop the this compound infusion.
Protocol 2: Assessment of Autonomic Function in a Rat Model
Objective: To assess the contribution of the autonomic nervous system to baseline blood pressure in an anesthetized rat.
Materials:
-
This compound camsylate solution
-
Anesthetized rat with cannulated artery and vein for blood pressure monitoring and drug administration
-
Data acquisition system to record blood pressure and heart rate
Procedure:
-
Anesthetize the rat (e.g., with urethane or alpha-chloralose) and establish stable baseline recordings of blood pressure and heart rate.
-
Administer a bolus intravenous injection of this compound (e.g., 5 mg/kg) to induce ganglionic blockade.[23]
-
Record the maximal fall in blood pressure. This decrease represents the portion of the resting blood pressure that is maintained by autonomic tone.
-
Monitor the animal until blood pressure returns to baseline.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action at the autonomic ganglion.
Caption: Troubleshooting workflow for inconsistent this compound responses.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. The influence of this compound (Arfonad)-induced hypotension with and without spine distraction on canine spinal cord blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canine systemic and cerebral effects of hypotension induced by hemorrhage, this compound, halothane, or nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebral and systemic effects of hypotension induced by trimetaphan or nitroprusside in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of arterial hypotension on brain metabolism in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Cardiovascular actions of trimetaphan nitroprusside. Comparison with sodium nitroprusside in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of hypotension on rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition and metabolism of timiperone in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural genetic variability of the neuronal nicotinic acetylcholine receptor subunit genes in mice: Consequences and confounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Genetic Variability in Nicotinic Acetylcholine Receptors and Nicotine Addiction: Converging Evidence from Human and Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic receptors in non-human primates: analysis of genetic and functional conservation with humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetics of nicotinic acetylcholine receptors: relevance to nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cerebral energy levels during this compound-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Effects of ischemia duration on neurological outcome, CA1 histopathology, and nonmatching to sample learning in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. ahajournals.org [ahajournals.org]
troubleshooting unexpected cardiovascular side effects of Trimethaphan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethaphan in experimental settings. The information is presented in a question-and-answer format to directly address specific issues related to unexpected cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its cardiovascular effects?
This compound is a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia, effectively blocking both the sympathetic and parasympathetic nervous systems.[1][2] This ganglionic blockade is the primary driver of its cardiovascular effects. By inhibiting sympathetic tone, this compound causes vasodilation, leading to a decrease in blood pressure.[1][2] Additionally, it may have direct peripheral vasodilator effects and can cause the release of histamine, further contributing to hypotension.[1]
Q2: What are the expected cardiovascular side effects of this compound?
The expected cardiovascular side effects are a direct consequence of its mechanism of action. These include:
-
Hypotension: A decrease in blood pressure is the intended therapeutic effect but can become an adverse event if excessive. This is primarily due to the blockade of sympathetic ganglia leading to vasodilation.[1][2]
-
Tachycardia: An increase in heart rate is a common reflex response to the drop in blood pressure.[2] However, this reflex can sometimes be diminished because this compound also blocks the sympathetic ganglia that innervate the heart.[2]
Q3: What are the unexpected cardiovascular side effects reported with this compound use?
Beyond the expected hypotension and tachycardia, researchers should be aware of the potential for more unusual and serious cardiovascular events:
-
Coronary Artery Vasospasm: There have been reports of this compound inducing coronary artery spasm, which can lead to myocardial ischemia, arrhythmias, and even cardiac arrest.[3] The exact mechanism is not fully understood but may be related to a direct effect on coronary smooth muscle or an imbalance in autonomic input to the coronary arteries.
-
Severe, Uncontrolled Hypotension: The hypotensive response to this compound can be variable and may be more profound than anticipated, requiring immediate intervention.[1]
-
Arrhythmias: While tachycardia is common, other arrhythmias, such as premature ventricular contractions, have been observed, sometimes preceding events like coronary vasospasm.[3]
-
Sudden Respiratory Arrest: Although rare and not a direct cardiovascular effect, sudden respiratory arrest has been reported. The mechanism is unclear as this compound does not appear to block neuromuscular transmission.[2]
Troubleshooting Guides
Issue 1: Severe and/or Uncontrolled Hypotension
Symptoms:
-
A rapid and significant drop in mean arterial pressure (MAP) below the target range.
-
Signs of poor tissue perfusion (e.g., changes in organ-specific monitoring parameters).
Possible Causes:
-
Incorrect Dosing: Overestimation of the required dose. The hypotensive response can be highly variable.[1]
-
Drug Interactions: Concomitant administration of other hypotensive agents (e.g., anesthetics, diuretics) can potentiate the effects of this compound.[1]
-
Direct Vasodilation and Histamine Release: The direct vasodilatory and histamine-releasing properties of this compound can contribute to a greater than expected drop in blood pressure.[1][4]
Troubleshooting Steps:
-
Immediately Stop or Reduce Infusion: The primary step is to halt or significantly decrease the rate of this compound administration.
-
Administer Intravenous Fluids: A fluid bolus can help to increase intravascular volume and raise blood pressure.
-
Consider Vasopressors: If hypotension persists, the use of a vasopressor with direct alpha-adrenergic agonist activity (e.g., phenylephrine, norepinephrine) may be necessary to counteract the vasodilation.
-
Review Experimental Protocol: Re-evaluate the dosage calculations and consider potential drug interactions.
Issue 2: Unexpected Tachycardia or Other Arrhythmias
Symptoms:
-
Heart rate significantly exceeding the expected reflex tachycardia.
-
Appearance of arrhythmias such as premature ventricular contractions (PVCs) on the electrocardiogram (ECG).
Possible Causes:
-
Baroreflex Activation: A pronounced reflex response to a rapid drop in blood pressure.
-
Histamine Release: Histamine can have direct positive chronotropic effects on the heart, contributing to tachycardia.[5]
-
Myocardial Ischemia: The combination of hypotension (reduced coronary perfusion pressure) and tachycardia (increased myocardial oxygen demand) can lead to myocardial ischemia, which may manifest as arrhythmias. This could be a precursor to coronary vasospasm.
Troubleshooting Steps:
-
Assess Hemodynamic Stability: Evaluate the blood pressure and overall perfusion status. If severe hypotension is present, address it as the primary issue (see Issue 1).
-
Rule out Myocardial Ischemia: Continuously monitor the ECG for ST-segment changes. If ischemia is suspected, consider measures to improve coronary blood flow, such as increasing blood pressure and reducing heart rate.
-
Consider Beta-Blockers with Caution: While beta-blockers can control tachycardia, they should be used cautiously as they can exacerbate hypotension and have negative inotropic effects.
-
Investigate Histamine-Related Effects: If other signs of histamine release are present (e.g., flushing, bronchospasm), consider the role of histamine in the observed tachycardia.
Issue 3: Suspected Coronary Artery Vasospasm
Symptoms:
-
Sudden onset of hemodynamic instability.
-
ECG changes indicative of myocardial ischemia (e.g., ST-segment elevation).[3]
-
Ventricular arrhythmias.[3]
-
A rapid decline in cardiac function.
Possible Causes:
-
The exact mechanism is not fully elucidated but may involve a direct effect of this compound on coronary vascular smooth muscle or an imbalance in autonomic regulation of coronary tone.
Troubleshooting Steps:
-
Discontinue this compound Immediately.
-
Administer Vasodilators: Intravenous nitrates (e.g., nitroglycerin) are the first-line treatment to relieve coronary spasm.[3][6]
-
Administer Calcium Channel Blockers: These can also be effective in reversing and preventing coronary vasospasm.[6]
-
Provide Supportive Care: Maintain hemodynamic stability with fluids and vasopressors as needed, and manage any resulting arrhythmias.
-
Post-event Analysis: After stabilizing the subject, carefully review the experimental data to confirm the diagnosis and consider alternative hypotensive agents for future experiments if necessary.
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Humans
| Parameter | Placebo | This compound (5 mg bolus) | This compound (10 mg bolus) | This compound (15 mg bolus) |
| Rate Pressure Product (% increase) | 155.4% | 110.9% | 98.7% | 67.7% |
Data summarized from a study on the control of hypertension and tachycardia during electroconvulsive therapy.[7][8]
Table 2: Hemodynamic Effects of a Single Intravenous Bolus of this compound (0.5 mg/kg) in Awake Humans
| Parameter | Baseline (Mean ± SEM) | Post-Trimethaphan (Mean ± SEM) |
| Mean Arterial Pressure (mmHg) | 92.0 ± 3.4 | 69.9 ± 2.2 |
| Heart Rate (beats/min) | 70 ± 3 | 85 ± 4 |
| Cardiac Output (L/min) | 5.6 ± 0.4 | 6.8 ± 0.5 |
| Serum Histamine (ng/mL) | 0.56 ± 0.14 | 2.56 ± 0.35 |
Data from a study investigating histamine release and hemodynamic responses to this compound.[4]
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring During this compound Infusion in a Rodent Model
Objective: To induce controlled hypotension while continuously monitoring key cardiovascular parameters.
Materials:
-
Anesthetized rodent (e.g., rat, mouse)
-
Intravenous catheter for drug infusion
-
Arterial catheter for blood pressure monitoring
-
ECG electrodes and amplifier
-
Data acquisition system
-
This compound solution (e.g., 1 mg/mL in saline)
-
Infusion pump
Methodology:
-
Animal Preparation: Anesthetize the animal and surgically implant intravenous and arterial catheters. Attach ECG electrodes for continuous monitoring.
-
Baseline Recording: Allow the animal to stabilize and record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for at least 30 minutes.
-
This compound Infusion:
-
Begin a continuous intravenous infusion of this compound at a low starting rate (e.g., 0.1-0.5 mg/kg/min).
-
Titrate the infusion rate gradually to achieve the target mean arterial pressure (MAP).
-
Continuously record blood pressure and heart rate.
-
-
Monitoring for Adverse Events:
-
Closely monitor the ECG for any arrhythmias or signs of ischemia (ST-segment changes).
-
Observe for any sudden, profound drops in blood pressure.
-
-
Data Analysis: Analyze the recorded data to determine the dose-response relationship of this compound on blood pressure and heart rate and to identify any adverse cardiovascular events.
Protocol 2: Assessment of Respiratory Function During this compound Administration
Objective: To monitor for potential respiratory depression during this compound-induced hypotension.
Materials:
-
Anesthetized rodent
-
Whole-body plethysmograph or head-out plethysmograph
-
Respiratory monitoring software
-
Intravenous catheter for drug infusion
-
This compound solution
Methodology:
-
Animal Acclimatization: Place the conscious or anesthetized animal in the plethysmography chamber and allow it to acclimate.
-
Baseline Respiratory Measurement: Record baseline respiratory parameters, including respiratory rate, tidal volume, and minute volume.
-
This compound Administration: Administer this compound via intravenous infusion as described in Protocol 1.
-
Continuous Respiratory Monitoring: Continuously monitor and record respiratory parameters throughout the drug infusion period.
-
Data Analysis: Compare the respiratory parameters during this compound infusion to the baseline values to identify any significant changes indicative of respiratory depression.
Mandatory Visualizations
Caption: Mechanism of this compound's cardiovascular effects.
Caption: Troubleshooting workflow for unexpected cardiovascular events.
References
- 1. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 3. Trimetaphan may cause coronary artery spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on arterial blood histamine and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highlights in cardiovascular effects of histamine and H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coronary Artery Vasospasm - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound (Arfonad) control of hypertension and tachycardia during electroconvulsive therapy: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
Validation & Comparative
A Comparative Analysis of Trimethaphan and Hexamethonium Efficacy
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Trimethaphan and hexamethonium are both ganglionic blocking agents that have historically been used to manage hypertension and in surgical procedures to induce controlled hypotension. By acting on nicotinic acetylcholine receptors (nAChRs) in the autonomic ganglia, they inhibit neurotransmission in both the sympathetic and parasympathetic nervous systems. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Blockers
While both this compound and hexamethonium are ganglionic blockers, their mechanisms of action at the molecular level exhibit key differences.
This compound acts as a competitive antagonist at the nicotinic receptor.[1][2] This means it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site on the receptor. By occupying this site, this compound prevents ACh from binding and activating the receptor, thereby blocking ganglionic transmission.[1][2]
Hexamethonium , in contrast, is classified as a non-depolarizing ganglionic blocker that functions primarily as an open-channel blocker .[3] Instead of competing directly with ACh at the binding site, hexamethonium is thought to physically obstruct the ion pore of the nAChR after it has been opened by ACh.[3] This blockade is also noted to be voltage-dependent.
Comparative Efficacy at the Receptor Level
Direct comparisons of the potency of these two drugs at nicotinic receptors have revealed important distinctions. One study found that the antinicotinic potency of this compound was approximately one-fourth that of hexamethonium .[4] However, obtaining precise and consistent IC50 values across a range of nAChR subtypes for both compounds from publicly available literature is challenging. One study in human brain tissue reported an IC50 value for hexamethonium of greater than 50 µM .[5]
It is important to note that the efficacy of these drugs can be influenced by the specific subtype of the nicotinic acetylcholine receptor being targeted. The autonomic ganglia are predominantly composed of α3β4 nAChR subtypes, but other subtypes are also present and can influence the overall physiological response to these blockers.[6][7]
In Vivo Efficacy: Blood Pressure Reduction
Both this compound and hexamethonium effectively lower blood pressure by reducing sympathetic tone to the vasculature, leading to vasodilation.[8][9] However, their in vivo effects can differ due to their distinct pharmacological profiles.
A study in anesthetized rats demonstrated that intravenous administration of hexamethonium significantly reduced mean arterial pressure (MAP) and heart rate.[9] Similarly, this compound has been shown to effectively control hypertension.[10]
One key difference is that This compound, at higher concentrations, may possess additional vasodilatory effects independent of its ganglionic blockade .[1][4] This is attributed to a direct action on vascular smooth muscle and potentially an alpha-adrenergic blocking action.[4] Furthermore, this compound can cause histamine release, which also contributes to its hypotensive effect.[8] Hexamethonium, on the other hand, does not appear to share these direct vasodilatory properties.[4]
Quantitative Data Summary
| Parameter | This compound | Hexamethonium | Reference(s) |
| Mechanism of Action | Competitive Antagonist | Open-Channel Blocker | [1][2][3] |
| Relative Potency | Approx. 1/4th that of Hexamethonium | - | [4] |
| IC50 (Human Brain nAChRs) | Data not available | > 50 µM | [5] |
| Direct Vasodilation | Yes (at high concentrations) | No | [1][4] |
| Alpha-Adrenergic Blockade | Yes (at high concentrations) | No | [4] |
| Histamine Release | Yes | No | [8] |
Experimental Protocols
Comparative Analysis of Hypotensive Effects in Anesthetized Rats
This protocol outlines a general procedure for comparing the in vivo efficacy of this compound and hexamethonium in reducing blood pressure in a rat model.
1. Animal Preparation:
-
Adult male Wistar rats (250-300g) are anesthetized with an intraperitoneal injection of urethane (1.2 g/kg) or a combination of ketamine and xylazine.
-
The trachea is cannulated to ensure a patent airway.
-
The right carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.
-
The right jugular vein is cannulated for intravenous drug administration.
2. Drug Administration:
-
A baseline blood pressure and heart rate are recorded for at least 30 minutes to ensure stability.
-
This compound or hexamethonium are administered intravenously. A dose-response study can be conducted by administering increasing doses of each drug (e.g., 1, 3, 10, 30 mg/kg).
-
Each dose is followed by a sufficient observation period to record the maximal hypotensive effect and the return to baseline.
3. Data Analysis:
-
The mean arterial pressure (MAP) and heart rate (HR) are recorded continuously.
-
The percentage decrease in MAP from baseline is calculated for each dose of both drugs.
-
Dose-response curves are constructed to compare the potency and efficacy of this compound and hexamethonium.
Visualizing the Mechanisms
Signaling Pathway of Ganglionic Blockade
The following diagram illustrates the general signaling pathway at the autonomic ganglion and the points of intervention for this compound and hexamethonium.
Caption: Mechanism of ganglionic blockade by this compound and Hexamethonium.
Experimental Workflow for Comparative Hypotensive Study
The following diagram outlines the key steps in a typical in vivo experiment to compare the hypotensive effects of this compound and hexamethonium.
Caption: Workflow for in vivo comparison of hypotensive agents.
Conclusion
Both this compound and hexamethonium are effective ganglionic blocking agents that lower blood pressure primarily by inhibiting sympathetic outflow. However, they exhibit distinct mechanisms of action at the nicotinic acetylcholine receptor, with this compound acting as a competitive antagonist and hexamethonium as an open-channel blocker. This difference in mechanism, along with this compound's additional direct vasodilatory and potential alpha-adrenergic blocking effects, contributes to variations in their overall pharmacological profiles. For researchers and drug development professionals, understanding these nuances is critical for designing experiments and interpreting data related to autonomic pharmacology and cardiovascular therapeutics. Further studies with precise, subtype-specific IC50 values are needed for a more complete quantitative comparison.
References
- 1. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Hexamethonium - Wikipedia [en.wikipedia.org]
- 4. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 9. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Arfonad) control of hypertension and tachycardia during electroconvulsive therapy: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Ganglionic Blockade by Trimethaphan
For researchers, scientists, and drug development professionals, accurately assessing the extent of ganglionic blockade is crucial for preclinical and clinical studies involving autonomic nervous system modulation. Trimethaphan, a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors in autonomic ganglia, has historically been a key pharmacological tool for this purpose. This guide provides a comparative analysis of this compound against its alternatives, supported by experimental data and detailed protocols for validation.
Mechanism of Action: this compound
This compound functions by competitively blocking nicotinic acetylcholine (ACh) receptors at both sympathetic and parasympathetic ganglia.[1] This inhibition prevents the binding of ACh, thereby blocking neurotransmission between preganglionic and postganglionic neurons. The result is a reduction in both sympathetic and parasympathetic outflow, leading to effects such as vasodilation and a decrease in blood pressure.
Comparative Analysis of Ganglionic Blocking Agents
While this compound is a well-established ganglionic blocker, several alternatives exist, each with a distinct pharmacological profile. The primary agents for comparison include Hexamethonium, Mecamylamine, and a combination therapy of Glycopyrrolate and Dexmedetomidine.
| Feature | This compound | Hexamethonium | Mecamylamine | Glycopyrrolate + Dexmedetomidine |
| Mechanism of Action | Competitive nAChR antagonist | Primarily an open-channel blocker of nAChRs, with some receptor antagonism | Non-competitive nAChR channel blocker | Muscarinic antagonist (Glycopyrrolate) + α2-adrenergic agonist (Dexmedetomidine) |
| Potency | Antinicotinic potency is approximately one-fourth that of Hexamethonium.[2] | Considered a potent ganglionic blocker. IC50 for antagonizing 0.08 mmol/L nicotine is 0.0095 mmol/L.[3] | IC50 for antagonizing 0.08 mmol/L nicotine is 0.0012 mmol/L.[3] | Not a direct ganglionic blocker; achieves sympatholysis via central α2 agonism. |
| Onset and Duration | Rapid onset and short duration of action (half-life of about 10 minutes), administered via IV infusion.[1] | Longer duration of action than this compound. | Longer duration of action, can be administered orally. | Onset and duration are dependent on the administration of both drugs. |
| Blood-Brain Barrier | Does not cross. | Does not cross. | Crosses, leading to CNS side effects. | Glycopyrrolate does not cross; Dexmedetomidine does, causing sedation. |
| Key Characteristics | Also has direct vasodilator and α-adrenergic blocking effects at high concentrations.[2] | Its blocking effect is voltage-dependent. | Inhibition of neuronal nAChRs is noncompetitive and voltage-dependent.[4] | Provides sedation and anxiolysis in addition to sympatholysis. May cause bradycardia.[5] |
Experimental Protocols for Validating Ganglionic Blockade
The efficacy of a ganglionic blocking agent is determined by its ability to inhibit autonomic reflexes. Standardized clinical tests that provoke these reflexes can be used to quantify the extent of the blockade.
The Valsalva Maneuver
This test evaluates the baroreflex response to changes in intrathoracic pressure. The subject performs a forced expiration against a closed glottis for 15 seconds at a pressure of 40 mmHg.[6][7] The resulting changes in blood pressure and heart rate occur in four distinct phases. A complete ganglionic blockade will abolish the typical heart rate and blood pressure fluctuations seen in phases II and IV.
Protocol:
-
Baseline: Record continuous, beat-to-beat blood pressure and ECG in the supine position for at least 5 minutes to establish a stable baseline.
-
Instructions: Instruct the subject to take a normal breath in and then blow forcefully into a mouthpiece connected to a manometer, maintaining an expiratory pressure of 40 mmHg for 15 seconds.[6][7]
-
Maneuver: The subject performs the maneuver. Continuous monitoring of blood pressure and heart rate is critical throughout the four phases.
-
Recovery: Continue recording for at least 60 seconds after the release of the strain to capture the full recovery phase.
-
Post-Blockade: After administration of the ganglionic blocking agent (e.g., this compound infusion), repeat the Valsalva maneuver using the same protocol.
-
Analysis: Compare the blood pressure and heart rate responses between the pre- and post-blockade maneuvers. The absence of the late phase II pressure recovery and the phase IV blood pressure overshoot indicates effective ganglionic blockade.
Phenylephrine Challenge
This protocol assesses baroreflex sensitivity by measuring the reflex bradycardia in response to a pharmacologically induced increase in blood pressure. An effective ganglionic blockade will significantly attenuate or eliminate the heart rate response to the rise in blood pressure.
Protocol:
-
Baseline: Establish a stable baseline of heart rate and blood pressure as described above.
-
Drug Administration: Administer a bolus intravenous injection of phenylephrine. The dose should be sufficient to elicit a transient increase in systolic blood pressure of 20-30 mmHg.[8]
-
Monitoring: Continuously record the blood pressure and heart rate response until they return to baseline.
-
Post-Blockade: After administering the ganglionic blocker, repeat the phenylephrine challenge with the same dose.
-
Analysis: Calculate the baroreflex sensitivity (BRS) as the change in R-R interval (in milliseconds) per unit change in systolic blood pressure (in mmHg). A significant reduction in BRS post-drug administration validates the ganglionic blockade.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Difference in action sites between mecamylamine and hexamethonium on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined dexmedetomidine and glycopyrrolate infusion: Have we found our solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valsalva Maneuver - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantitative Autonomic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trimethaphan and Mecamylamine for Central Nervous System Penetration Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trimethaphan and mecamylamine, focusing on their suitability for Central Nervous System (CNS) penetration studies. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their specific study design.
Introduction
This compound and mecamylamine are both ganglionic blockers that act as nicotinic acetylcholine receptor (nAChR) antagonists.[1][2] However, their distinct chemical structures lead to significant differences in their ability to cross the blood-brain barrier (BBB), a critical factor for CNS-related research. Mecamylamine is known for its CNS effects, while this compound's actions are primarily confined to the periphery.[3][4] This guide will delve into the experimental evidence that substantiates these characteristics.
Physicochemical and Pharmacokinetic Properties
The ability of a molecule to penetrate the CNS is heavily influenced by its physicochemical properties. Key parameters for this compound and mecamylamine are summarized below.
| Property | This compound | Mecamylamine | Reference(s) |
| Molecular Weight | 365.5 g/mol (as cation) | 167.29 g/mol | [5][6] |
| LogP | 2.22 (at pH 5.0) | 2.7 | [5][6] |
| Structure | Sulfonium compound (permanently charged) | Secondary amine | [5][6] |
| Blood-Brain Barrier Permeability | Generally considered unable to cross | Readily crosses | [3][4] |
Quantitative CNS Penetration Data
Direct comparative studies quantifying the CNS penetration of this compound and mecamylamine are limited. However, data from individual studies provide a clear picture of their respective abilities to enter the brain.
| Parameter | This compound | Mecamylamine | Reference(s) |
| Brain Tissue Kinetics (Rat) | Not Available | Rapid increase in brain tissue concentration, reaching a plateau after 15 minutes. Higher concentrations in nAChR-rich areas like the cortex and hippocampus compared to the cerebellum. | [7] |
| Brain-to-Plasma Ratio (Kp) | Assumed Negligible | Not explicitly reported, but brain tissue uptake is confirmed. | [7] |
Mechanism of Action at the Nicotinic Acetylcholine Receptor
Both compounds act as antagonists at nAChRs, but their interaction with the receptor-ion channel complex differs.
As illustrated, this compound acts as a competitive antagonist, binding to the same site as acetylcholine to prevent receptor activation.[5] In contrast, mecamylamine is a non-competitive antagonist that blocks the open ion channel, thereby preventing ion flow even if acetylcholine is bound.[4]
Experimental Protocols
For researchers planning CNS penetration studies, the following are generalized protocols for in vivo and in vitro assessments.
In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination
This protocol is suitable for assessing the overall brain penetration of a compound like mecamylamine.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Compound Administration: Administer the test compound (e.g., mecamylamine) via intravenous (IV) injection at a predetermined dose.
-
Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), anesthetize the animals and collect blood via cardiac puncture. Immediately following blood collection, perfuse the vasculature with saline to remove residual blood from the brain.
-
Brain Tissue Processing: Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Determine the concentration of the compound in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The Kp is calculated as the ratio of the total concentration of the compound in the brain to the total concentration in plasma.
In Vitro Blood-Brain Barrier Permeability Assay
This method provides a higher-throughput assessment of a compound's potential to cross the BBB.
-
Cell Culture: Co-culture brain capillary endothelial cells and astrocytes on opposite sides of a semi-permeable membrane in a transwell insert.
-
Barrier Integrity: Monitor the formation of a tight endothelial cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add the test compound to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Apparent Permeability (Papp) Calculation: The Papp value is calculated to quantify the rate of passage across the in vitro BBB model.
Conclusion
The choice between this compound and mecamylamine for CNS penetration studies is clear-cut based on their fundamental properties.
-
Mecamylamine is the compound of choice for studies investigating the CNS effects of nicotinic receptor antagonism. Its ability to readily cross the blood-brain barrier is well-documented.
-
This compound serves as an excellent negative control in CNS penetration studies. Its inability to enter the brain allows for the differentiation of peripheral versus central effects of ganglionic blockade.
Researchers should select the compound that best aligns with their experimental objectives, keeping in mind the distinct pharmacokinetic profiles of these two agents.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 4. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Regional Differences in Penetration of the Protein Stabilizer Trimethoprim (TMP) in the Rat Central Nervous System [frontiersin.org]
- 6. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimethaphan and Newer Antihypertensives in Critical Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ganglionic blocking agent Trimethaphan with newer classes of antihypertensive drugs commonly used in critical care settings for hypertensive emergencies and controlled hypotension. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to inform research and drug development.
Once a cornerstone in the management of severe hypertension, this compound's use has significantly declined with the advent of more selective and safer alternatives. This guide will objectively evaluate the advantages and disadvantages of this compound in contrast to modern intravenous antihypertensives such as beta-blockers (e.g., labetalol, esmolol), calcium channel blockers (e.g., nicardipine), and others.
Pharmacodynamic and Hemodynamic Comparison
This compound acts as a non-selective competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia, leading to a blockade of both sympathetic and parasympathetic nervous systems.[1] This non-selective action is the primary source of both its efficacy and its extensive side-effect profile. Newer agents, in contrast, offer more targeted mechanisms of action, leading to improved safety and tolerability.
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies.
| Drug | Mean Arterial Pressure (MAP) Reduction | Heart Rate (HR) Change | Onset of Action | Duration of Action | Key Adverse Events |
| This compound | Rapid and potent reduction | Variable; can cause tachycardia or bradycardia | 1-5 minutes | 10-15 minutes | Severe hypotension, urinary retention, constipation, cycloplegia, respiratory arrest (rare) |
| Labetalol | Gradual and controlled reduction | Decrease | 2-5 minutes | 2-4 hours | Hypotension, bradycardia, bronchospasm, dizziness |
| Esmolol | Rapid and titratable reduction | Decrease | 1-2 minutes | 10-20 minutes | Hypotension, bradycardia, nausea |
| Nicardipine | Rapid and potent reduction | Reflex tachycardia | 5-15 minutes | 15-30 minutes | Tachycardia, headache, flushing, local phlebitis |
| Sodium Nitroprusside | Rapid and potent reduction | Reflex tachycardia | < 1 minute | 1-2 minutes | Cyanide toxicity, hypotension, reflex tachycardia |
Table 1: General Comparison of Intravenous Antihypertensives
| Study Drug | Comparator | Indication | Key Findings |
| This compound | Sodium Nitroprusside | Induced Hypotension | This compound was associated with a rise in cardiac output and heart rate, while the nitroprusside-trimethaphan mixture was not. The mixture required less nitroprusside.[2] |
| Nicardipine | Labetalol | Hypertensive Emergency | Patients treated with nicardipine were more likely to reach target blood pressure within 30 minutes compared to those treated with labetalol.[3][4] |
| Esmolol | Labetalol | Acute Aortic Dissection | No significant difference in mortality. More esmolol patients reached heart rate or blood pressure goals, but labetalol patients demonstrated faster control.[5] |
| Remifentanil | Labetalol | Induced Hypotension | Hemodynamics were comparable, but bleeding and side effects were higher in the labetalol group. Surgeon satisfaction was higher with remifentanil.[1] |
Table 2: Summary of Head-to-Head Comparative Studies
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols from key studies.
Protocol 1: Intravenous Labetalol Administration in Hypertensive Emergency
-
Objective: To achieve a controlled reduction in blood pressure in patients with hypertensive urgency.
-
Methodology:
-
Patients with a blood pressure greater than 180/120 mmHg without acute end-organ damage were enrolled.
-
An initial intravenous bolus of 10mg of Labetalol was administered.[6]
-
Blood pressure and heart rate were recorded at 30 and 60 minutes post-administration.
-
Efficacy was measured as the percentage reduction in systolic blood pressure at one hour.[6]
-
For more severe emergencies, an initial bolus of 20 mg is given over 2 minutes, with subsequent doses of 40-80 mg every 10 minutes until the target blood pressure is reached or a maximum cumulative dose of 300 mg is administered.[7]
-
-
Data Collection: Continuous monitoring of blood pressure and heart rate. Assessment for adverse events such as hypotension, bradycardia, and bronchospasm.
Protocol 2: Controlled Hypotension with Nicardipine during Surgery
-
Objective: To induce and maintain controlled hypotension during surgical procedures to reduce intraoperative bleeding.
-
Methodology:
-
Patients undergoing procedures requiring controlled hypotension were randomized to receive either nicardipine or a comparator agent.
-
Following the induction of general anesthesia, an intravenous infusion of nicardipine was initiated.
-
The infusion rate was titrated to achieve and maintain a target mean arterial pressure (MAP), typically between 60-70 mmHg.[8]
-
Hemodynamic parameters, including MAP and heart rate, were continuously monitored.
-
Intraoperative blood loss and the quality of the surgical field were assessed.
-
-
Data Collection: Recording of hemodynamic variables, estimated blood loss, and surgeon satisfaction with the surgical field. Postoperative monitoring for adverse events like reflex tachycardia and hypotension.
Protocol 3: Esmolol Administration in Acute Aortic Dissection
-
Objective: To rapidly control heart rate and blood pressure in patients with acute aortic dissection.
-
Methodology:
-
Patients diagnosed with acute aortic dissection were administered an intravenous loading dose of esmolol.
-
The loading dose was followed by a continuous infusion, titrated to a target heart rate of less than 60 beats per minute and a systolic blood pressure between 100-120 mmHg.
-
A second agent, such as a vasodilator, was added if blood pressure control was not achieved after adequate heart rate control.
-
Continuous monitoring of heart rate and blood pressure was performed.
-
-
Data Collection: Frequent recording of heart rate and blood pressure. Assessment for signs of hypotension, bradycardia, and other adverse effects.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways of this compound and newer antihypertensive agents.
References
- 1. Comparative evaluation between two methods of induced hypotension with infusion of Remifentanil and Labetalol during sinus endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CLUE: a randomized comparative effectiveness trial of IV nicardipine versus labetalol use in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcvtr.tbzmed.ac.ir [jcvtr.tbzmed.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Hypertensive emergency & antihypertensive medications - EMCrit Project [emcrit.org]
- 7. A systematic review of nicardipine vs labetalol for the management of hypertensive crises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
Cross-Validation of Trimethaphan's Effects with Genetic Knockout Models: A Comparative Guide
A comprehensive analysis validating the pharmacological effects of the ganglionic blocker Trimethaphan by comparing them with the phenotypes of genetic knockout mouse models of nicotinic acetylcholine receptor (nAChR) subunits. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of autonomic nervous system function and pharmacology.
This compound, a potent ganglionic blocking agent, induces a state of controlled hypotension by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. This action effectively curtails neurotransmission in both the sympathetic and parasympathetic nervous systems. The advent of genetic engineering, specifically the development of knockout mouse models for various nAChR subunits, offers a powerful tool to cross-validate the pharmacological effects of this compound and dissect the precise contribution of individual receptor subunits to autonomic function. This guide synthesizes experimental data to provide a direct comparison between the systemic effects of this compound and the physiological consequences of genetically ablating its primary targets.
Mechanism of Action: Pharmacological vs. Genetic Blockade
This compound functions as a non-depolarizing competitive antagonist at the neuronal nAChRs located in autonomic ganglia.[1] These receptors are ligand-gated ion channels crucial for transmitting signals from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic pathways. The primary ganglionic nAChR subtype is a heteropentomer typically composed of α3 and β4 subunits (α3β4*), often in combination with other subunits like α5, β2, and α7. By blocking these receptors, this compound prevents acetylcholine from binding and initiating a nerve impulse, leading to a global reduction in autonomic outflow.[2][3]
Genetic knockout models, particularly those for the Chrna3 (encoding the α3 subunit) and Chrnb4 (encoding the β4 subunit) genes, mimic this pharmacological blockade at a molecular level. Mice lacking these critical subunits exhibit a phenotype of severe autonomic dysfunction, providing a living model to study the consequences of a lifelong absence of ganglionic transmission. Comparing the acute, drug-induced state in wild-type animals with the chronic, genetically determined state in knockout mice allows for a robust validation of this compound's on-target effects.
Comparative Data: Physiological Effects
The primary physiological manifestation of both pharmacological ganglionic blockade with this compound and genetic knockout of key nAChR subunits is a profound impact on cardiovascular and gastrointestinal function.
Cardiovascular Effects
Ganglionic blockade removes the tonic sympathetic control of blood vessels, leading to vasodilation and a drop in blood pressure. It also blocks the baroreceptor reflex, the body's primary mechanism for short-term blood pressure control.
| Parameter | Effect of this compound (in Wild-Type) | Phenotype in α3-/- or β4-/- Knockout Mice | Cross-Validation Point |
| Mean Arterial Pressure (MAP) | Significant reduction; used clinically for controlled hypotension.[4][5] | Often display baseline hypotension and are highly sensitive to postural changes. | Both interventions lead to a primary hypotensive state, confirming the critical role of α3β4* nAChRs in maintaining vascular tone. |
| Heart Rate (HR) | Variable; can cause tachycardia due to blockade of parasympathetic cardiac tone, or the effect may be blunted by blocking sympathetic input.[6] | Exhibit altered heart rate variability and attenuated reflex tachycardia in response to hypotension. | The complex HR response is mirrored, indicating blockade of both sympathetic and parasympathetic inputs to the heart. |
| Baroreceptor Reflex Sensitivity (BRS) | Profoundly suppressed.[1] | Significantly attenuated or absent.[7][8] | Confirms that the integrity of the baroreflex arc is dependent on ganglionic nAChRs. |
| Plasma Norepinephrine | Decreased levels due to reduced sympathetic outflow.[1] | Lower baseline levels of circulating catecholamines. | Validates that sympathetic nerve activity, the primary source of norepinephrine, is mediated by ganglionic transmission. |
Gastrointestinal and Other Autonomic Effects
The parasympathetic nervous system plays a dominant role in gastrointestinal motility and glandular secretions. Blockade of this system leads to predictable functional deficits.
| Parameter | Effect of this compound (in Wild-Type) | Phenotype in α3-/- or β2-/-β4-/- Knockout Mice | Cross-Validation Point |
| Gastrointestinal Motility | Profoundly suppressed, leading to ileus.[1] | Exhibit severe intestinal hypoperistalsis, resembling megacystis-microcolon-intestinal hypoperistalsis syndrome (MMIHS).[2][3] | Demonstrates the essential role of parasympathetic ganglionic transmission in gut function. |
| Pupillary Light Reflex | Mydriasis (pupil dilation) due to blockade of parasympathetic constriction. | Pupils are widely dilated and non-reactive to light.[2][3] | Confirms parasympathetic control of the pupillary sphincter via nAChRs. |
| Urinary Function | Can cause urinary retention. | Exhibit enlarged bladders and dribbling urination (functional urinary obstruction).[2][3] | Highlights the necessity of parasympathetic signaling for normal bladder detrusor muscle contraction. |
| Salivary and Lacrimal Secretion | Dry mouth and eyes due to reduced parasympathetic stimulation.[1] | Reduced glandular secretions. | Validates the role of ganglionic transmission in secretomotor function. |
Signaling Pathways and Experimental Workflows
Visualizing the points of intervention for both this compound and genetic knockouts clarifies their relationship.
Caption: Pharmacological vs. Genetic interruption of ganglionic signaling.
Caption: Workflow for comparing pharmacological and genetic models.
Experimental Protocols
Detailed methodologies are critical for replicating and building upon these comparative findings.
Protocol 1: Induction of Controlled Hypotension with this compound in Mice
Objective: To induce a controlled and reversible state of hypotension in wild-type mice for cardiovascular assessment.
-
Animal Preparation: Anesthetize adult (8-12 weeks old) C57BL/6J mice using isoflurane (1.5-2.0% in oxygen). For continuous blood pressure monitoring, implant a telemetric pressure transducer into the carotid artery at least one week prior to the experiment, allowing for full recovery.[9][10]
-
Drug Preparation: Prepare a fresh solution of this compound camsylate in sterile 0.9% saline. A typical starting concentration is 1 mg/mL.
-
Administration: Place a catheter in the jugular vein for intravenous infusion.
-
Induction of Hypotension: Begin a continuous infusion of this compound at a rate of 40-60 µg/kg/min.[5] The hypotensive response to this compound can be variable, so it is essential to monitor blood pressure in real-time.
-
Titration and Maintenance: Adjust the infusion rate to achieve and maintain a target mean arterial pressure (MAP), typically a 30-40% reduction from baseline (e.g., maintain MAP at 50-65 mmHg).[4]
-
Monitoring: Continuously record blood pressure, heart rate, and ECG throughout the infusion period.
-
Recovery: Discontinue the infusion. Due to this compound's short half-life, blood pressure should return to near-baseline levels within 10-15 minutes. Monitor the animal until it is fully recovered from anesthesia.
Protocol 2: Assessment of Gastrointestinal Motility in Mice
Objective: To quantify the transit of a non-absorbable marker through the gastrointestinal tract as a measure of motility.
-
Animal Preparation: Fast mice for 3-4 hours before the experiment to ensure an empty stomach, but allow free access to water.[2]
-
Marker Administration: Administer a marker solution via oral gavage (e.g., 0.1-0.2 mL per mouse). Two common markers are:
-
Experimental Groups:
-
Pharmacological Model: Administer this compound (or vehicle) via intraperitoneal injection 15-30 minutes before the gavage of the marker.
-
Genetic Model: Use nAChR knockout mice (e.g., α3-/- or β4-/-) and their wild-type littermates.
-
-
Transit Measurement: At a predetermined time point after gavage (e.g., 20-90 minutes), humanely euthanize the mice by cervical dislocation.
-
Data Collection:
-
Charcoal Method: Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon. Lay it out on a flat surface. Measure the total length of the small intestine and the distance the charcoal front has traveled from the pyloric sphincter. Calculate the percent transit as: (distance traveled by charcoal / total length of small intestine) * 100.
-
Fluorescent Dye Method: Divide the small intestine into a set number of equal segments (e.g., 10). The contents of each segment are collected, and the fluorescence is quantified using a spectrophotometer. The geometric center of the fluorescence distribution is calculated to represent the progression of the marker.[3]
-
-
Analysis: Compare the percent transit or geometric center between the different experimental groups. A significant decrease indicates reduced motility.
Conclusion
The cross-validation between the acute pharmacological effects of this compound and the chronic phenotypes of nAChR α3 and β4 subunit knockout mice provides compelling evidence for the drug's mechanism of action. The striking parallels in cardiovascular, gastrointestinal, and other autonomic dysfunctions confirm that this compound's primary effects are mediated through the blockade of ganglionic nAChRs, with the α3β4* subtype playing an indispensable role. These genetic models not only validate the target of this classic pharmacological agent but also serve as invaluable tools for dissecting the intricate roles of specific receptor subunits in the complex regulation of the autonomic nervous system. This comparative approach underscores the synergy between pharmacology and genetics in advancing our understanding of physiological control mechanisms.
References
- 1. N(N)-nicotinic blockade as an acute human model of autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of gastrointestinal and colonic transit in mice [protocols.io]
- 4. Controlled hypotension: a guide to drug choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced hypotension: effect on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular actions of trimetaphan nitroprusside. Comparison with sodium nitroprusside in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baroreflex sensitivity and oxidative stress in the LDL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Trimethaphan: A Comparative Analysis of its Selectivity for Nicotinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethaphan is a well-established ganglionic blocking agent that has been used clinically to induce controlled hypotension. Its mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs), which are critical mediators of neurotransmission in the autonomic nervous system.[1][2][3] This guide provides a comparative analysis of the selectivity of this compound for different nAChR subtypes, drawing upon available experimental data. While quantitative data on the affinity of this compound for a comprehensive panel of nAChR subtypes is limited in publicly accessible literature, this guide summarizes the existing knowledge and provides context through general experimental protocols used to determine subtype selectivity.
Mechanism of Action and Known Selectivity
This compound functions as a competitive antagonist at nicotinic receptors located in autonomic ganglia, thereby blocking the transmission of nerve impulses in both the sympathetic and parasympathetic systems.[4] This non-selective action at ganglionic-type (N2) nAChRs is responsible for its clinical effects.[2]
Comparative Data Summary
Due to the lack of specific binding affinity or functional inhibition data for this compound across various nAChR subtypes, a quantitative comparison table cannot be constructed at this time. Research indicates a preferential action at ganglionic nAChRs over neuromuscular nAChRs, but a detailed selectivity profile against other neuronal subtypes remains to be fully elucidated.
Experimental Protocols for Determining Nicotinic Receptor Subtype Selectivity
To provide a framework for understanding how the selectivity of a compound like this compound would be determined, this section outlines two primary experimental methodologies.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor subtype. This technique involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. A competitor compound, such as this compound, is then introduced at various concentrations to measure its ability to displace the radioligand.
Experimental Workflow:
References
- 1. The inhibitory effects of nicotinic antagonists on currents elicited by GABA in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Autonomic Challenge Testing: A Comparative Guide to Trimethaphan Alternatives
For researchers, scientists, and drug development professionals, the discontinuation of the ganglionic blocker trimethaphan has necessitated the exploration of alternative agents for autonomic challenge testing. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable compound for your research needs.
Autonomic challenge testing is a critical tool for evaluating the integrity and function of the autonomic nervous system. For decades, this compound was the gold standard for inducing controlled hypotension and assessing baroreflex sensitivity through ganglionic blockade. However, its unavailability has spurred the investigation of other pharmacological agents that can produce similar physiological states. This guide explores the most promising alternatives, including a combination therapy of glycopyrrolate and dexmedetomidine, as well as other agents like labetalol, esmolol, sodium nitroprusside, clonidine, and remifentanil, which have been used to modulate autonomic function.
Head-to-Head Comparison: this compound vs. Its Alternatives
The following table summarizes the key quantitative data from studies evaluating alternatives to this compound for autonomic challenge testing. This allows for a direct comparison of their effects on key hemodynamic parameters.
| Drug/Combination | Dosage | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Norepinephrine (NE) Change | Key Side Effects |
| This compound | Infusion | ↓ significant | ↑ or ↔ | ↓ significant | Hypotension, tachycardia, urinary retention, cycloplegia[1] |
| Glycopyrrolate + Dexmedetomidine | Glycopyrrolate bolus + infusion, Dexmedetomidine infusion | ↑ (relative to control), ↓ (less than this compound)[2] | ↔ | ↓ significant[2] | Bradycardia (from dexmedetomidine, counteracted by glycopyrrolate), dry mouth[3] |
| Labetalol | IV Bolus/Infusion | ↓ | ↓ | Variable | Postural hypotension, dizziness, fatigue[4] |
| Esmolol | IV Bolus + Infusion | ↓ | ↓ | Variable | Hypotension, bradycardia, nausea[5] |
| Sodium Nitroprusside | IV Infusion | ↓ significant | ↑ (reflex tachycardia) | ↑ (reflex activation)[6] | Profound hypotension, cyanide toxicity (prolonged use), reflex tachycardia[7] |
| Clonidine | Oral/IV | ↓ | ↓ | ↓ | Sedation, dry mouth, bradycardia |
| Remifentanil | IV Infusion | ↓ | ↓ or ↔ | ↓ | Respiratory depression, bradycardia, muscle rigidity |
In Focus: Glycopyrrolate and Dexmedetomidine Combination
A promising alternative to this compound is the combination of glycopyrrolate, a muscarinic antagonist, and dexmedetomidine, a selective alpha-2 adrenergic agonist. This combination aims to block both parasympathetic and sympathetic outflow, mimicking the effects of a ganglionic blocker.
A study directly comparing this combination to this compound found that while this compound lowered mean arterial pressure to 78 +/- 3 mmHg from a control of 91 +/- 2 mmHg, the glycopyrrolate-dexmedetomidine combination resulted in a higher blood pressure of 99 +/- 3 mmHg from a control of 90 +/- 2 mmHg[2]. Importantly, both this compound and the combination therapy effectively inhibited norepinephrine release to a similar degree, indicating a reduction in sympathetic outflow[2]. The combination also successfully inhibited baseline muscle sympathetic nerve activity (MSNA) and baroreflex-mediated changes in MSNA[2].
Other Potential Alternatives
While not direct ganglionic blockers, several other drugs can be utilized to induce controlled hypotension and challenge the autonomic nervous system.
-
Labetalol and Esmolol: These beta-blockers, with labetalol also possessing alpha-blocking properties, can effectively lower blood pressure and heart rate. Their primary application has been in attenuating the sympathetic response to laryngoscopy and intubation in surgical settings. Labetalol has been shown to be a non-selective beta-blocker and a selective alpha-1 antagonist[8]. Esmolol is a cardioselective beta-1 receptor antagonist with a short duration of action[9].
-
Sodium Nitroprusside: A potent vasodilator, sodium nitroprusside induces profound hypotension, triggering a baroreflex-mediated increase in heart rate and sympathetic activity[6]. This makes it a useful tool for studying baroreflex sensitivity. However, its use is associated with the risk of cyanide toxicity with prolonged infusions[7].
-
Clonidine: As a central alpha-2 agonist, clonidine reduces sympathetic outflow from the central nervous system, leading to decreased blood pressure and heart rate. It is used in clonidine suppression tests to assess sympathetic function[10][11].
-
Remifentanil: This ultra-short-acting opioid can induce hypotension and bradycardia, likely through a combination of central sympatholytic effects and vagal stimulation. It has been used for controlled hypotension during surgery[12][13][14].
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of experimental protocols for the key alternatives discussed.
Glycopyrrolate and Dexmedetomidine Protocol for Autonomic Blockade
This protocol is based on a study comparing the combination to this compound[2].
-
Subject Preparation: Subjects are monitored for heart rate, blood pressure (via an arterial line), and muscle sympathetic nerve activity (MSNA) via microneurography.
-
Drug Administration:
-
An initial bolus of glycopyrrolate is administered intravenously.
-
This is followed by a continuous infusion of both glycopyrrolate and dexmedetomidine.
-
-
Autonomic Challenge:
-
Once a stable level of blockade is achieved, autonomic function is challenged using incremental infusions of phenylephrine to assess baroreflex responses.
-
Blood samples are collected to measure plasma norepinephrine concentrations.
-
-
Monitoring: Continuous monitoring of hemodynamic parameters and MSNA is maintained throughout the experiment.
Sodium Nitroprusside Infusion for Baroreflex Sensitivity Testing
This protocol is adapted from studies using sodium nitroprusside to assess baroreflex function[6].
-
Subject Preparation: Continuous beat-to-beat blood pressure and heart rate are monitored.
-
Drug Administration: Sodium nitroprusside is administered via a controlled intravenous infusion.
-
Experimental Procedure:
-
The infusion is started at a low dose (e.g., 0.5 mcg/kg/min) and titrated upwards to achieve a target reduction in mean arterial pressure (e.g., 10-15 mmHg).
-
The infusion is maintained for a short period (e.g., 3-5 minutes) to allow for stabilization of the hemodynamic response.
-
The infusion is then stopped, and the subsequent changes in blood pressure and heart rate are recorded.
-
-
Data Analysis: Baroreflex sensitivity is calculated as the change in heart rate (or R-R interval) for a given change in systolic blood pressure.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flows, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Ganglionic Blockade by this compound
Caption: Mechanism of this compound action.
Alternative Pathway: Glycopyrrolate and Dexmedetomidine
Caption: Dual mechanism of the combination therapy.
Experimental Workflow for Autonomic Challenge Testing
References
- 1. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Autonomic cardiovascular control during a novel pharmacologic alternative to ganglionic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined dexmedetomidine and glycopyrrolate infusion: Have we found our solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Baroreflex sensitivity modulates vasodepressor response to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clonidine Suppression Test – My Endo Consult [myendoconsult.com]
- 11. sjhc.london.on.ca [sjhc.london.on.ca]
- 12. droracle.ai [droracle.ai]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Remifentanil Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Comparative Validation of Trimethaphan's Mechanism Using Receptor Antagonists
This guide provides a comparative analysis of Trimethaphan, a ganglionic blocking agent, and its validation through the use of other receptor antagonists. The focus is on experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a short-acting, intravenously administered sympatholytic drug historically used for controlled hypotension during surgery and in hypertensive crises.[1][2] Its primary mechanism of action is the blockade of autonomic ganglia, which interrupts the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems.[1] Validating this mechanism requires distinguishing its action from other agents that interfere with cholinergic transmission at different sites. This guide compares this compound with key receptor antagonists—Hexamethonium, Mecamylamine, and Atropine—to elucidate and confirm its precise site and mode of action.
Mechanism of Action of this compound
This compound functions as a non-depolarizing, competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on postganglionic neurons within autonomic ganglia.[1][3] By competing with the endogenous neurotransmitter, acetylcholine (ACh), this compound prevents the depolarization of the postsynaptic membrane, thereby blocking neurotransmission.[3] This blockade is non-selective for sympathetic or parasympathetic ganglia, leading to a wide range of effects.[4]
Unlike some other ganglionic blockers, evidence suggests this compound blocks the ACh binding site on the receptor itself, rather than occluding the ion channel pore. Its chemical structure as a sulfonium compound imparts a positive charge, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[1] Additionally, this compound can induce direct peripheral vasodilation and cause histamine release, which contributes to its hypotensive effect.[3]
Comparative Analysis with Receptor Antagonists
The specific mechanism of this compound is validated by comparing its effects with antagonists that have different sites or modes of action.
Hexamethonium: The Non-Competitive Channel Blocker
Hexamethonium is a classic ganglionic blocker that, unlike this compound, acts as a non-competitive antagonist by blocking the open ion channel pore of the nAChR, rather than the ACh binding site.[5] This mechanistic difference is crucial for validation. While both drugs block ganglionic transmission, studies show Hexamethonium lacks the direct vasodilatory effects of this compound.[6]
Mecamylamine: The CNS-Penetrant Antagonist
Mecamylamine is another non-competitive ganglionic blocker.[3] As a secondary amine, it is less ionized and readily crosses the blood-brain barrier, producing central nervous system effects that this compound does not.[1] This fundamental difference in pharmacokinetics helps confirm that this compound's activity is confined to the periphery.
Atropine: The Muscarinic Control
Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), which are located on the final effector organs (e.g., heart, smooth muscle) innervated by the parasympathetic nervous system. Its use in experiments is critical to confirm that this compound's primary site of action is at the ganglion. Experimental evidence shows that this compound-induced vasodilation is not affected by atropine, thereby ruling out a significant post-ganglionic, muscarinic-blocking action for this compound.[6]
Data Presentation: Comparative Pharmacology
Direct comparison of antagonist potencies is complex due to variations in experimental models. The following tables summarize available data, highlighting the conditions under which they were obtained.
Table 1: Comparison of Antagonist Mechanisms
| Feature | This compound | Hexamethonium | Mecamylamine | Atropine |
| Primary Target | Ganglionic nAChR | Ganglionic nAChR | Ganglionic nAChR | Muscarinic AChR |
| Mechanism | Competitive Antagonist | Non-competitive Channel Blocker | Non-competitive Channel Blocker | Competitive Antagonist |
| Site of Action | ACh Binding Site | Ion Channel Pore | Ion Channel Pore | ACh Binding Site |
| Primary Effect | Ganglionic Blockade | Ganglionic Blockade | Ganglionic Blockade | Blocks Parasympathetic Effector Response |
| CNS Penetration | No[1] | No[7] | Yes[3] | Yes |
Table 2: Quantitative Potency Data for Nicotinic Antagonists
| Antagonist | Potency (IC50 / Ki) | Receptor / Tissue | Assay Type | Reference(s) |
| This compound | Ki ≈ 2.75 µM | Nicotinic α5 subunit | Radioligand Binding | [8] |
| This compound | ~4x less potent than Hexamethonium | Dog Mesenteric Artery | Nicotine-induced Contraction | [6] |
| Hexamethonium | IC50 ≈ 28.8 µM | Neuronal α4β2 nAChR | Not Specified | [7] |
| Hexamethonium | IC50 = 9.5 µM | Not Specified | Electrophysiology (Nicotine antagonism) | [9] |
| Hexamethonium | IC50 > 50 µM | Human Brain Membranes | Radioligand Binding ([³H]nicotine) | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing findings. Below are representative protocols for key experiments used to characterize these antagonists.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This in vitro technique measures the effect of an antagonist on ion flow through nAChRs expressed in a model system, typically Xenopus oocytes.
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
Receptor Expression: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α3 and β4 for a ganglionic model). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Agonist Application: Apply a pulse of acetylcholine (e.g., 100 µM ACh) to elicit an inward current (IACh), representing receptor activation.
-
Antagonist Application:
-
Pre-incubate the oocyte with varying concentrations of the antagonist (e.g., this compound) for 2-5 minutes.
-
During antagonist perfusion, co-apply the same pulse of ACh.
-
-
Data Acquisition: Record the peak inward current in the presence of the antagonist.
-
Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control IACh. Plot the concentration-response curve and fit the data to a logistic equation to determine the IC50 value.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the nAChR.
-
Membrane Preparation: Homogenize tissue or cells expressing the nAChR of interest (e.g., IMR-32 cells for α3β4 nAChRs) in a cold buffer. Centrifuge to isolate the cell membrane fraction containing the receptors.
-
Assay Incubation: In a 96-well plate, combine:
-
The membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine).
-
Varying concentrations of the unlabeled competitor drug (this compound).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: Dry the filters and measure the radioactivity trapped on each filter using a scintillation counter.
-
Analysis: Convert the radioactivity counts to the amount of bound radioligand. Plot the percentage of specific binding against the log concentration of the competitor. Fit the curve to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: In Vivo Blood Pressure Monitoring
This protocol assesses the functional effect of ganglionic blockade in a living animal model.
-
Animal Preparation: Anesthetize a suitable animal model (e.g., Sprague-Dawley rat). Surgically implant catheters into an artery (e.g., femoral artery) for direct blood pressure measurement and a vein (e.g., jugular vein) for drug administration.
-
Baseline Measurement: Allow the animal to stabilize after surgery. Record baseline mean arterial pressure (MAP) and heart rate (HR) for a sustained period (e.g., 30 minutes).
-
Drug Administration: Administer the ganglionic blocker (e.g., this compound or Hexamethonium) intravenously, either as a bolus dose or a continuous infusion.
-
Data Recording: Continuously record MAP and HR throughout the drug administration and recovery period.
-
Control Experiment: To validate the site of action, pre-treat a separate cohort of animals with a V1 vasopressin receptor antagonist and an AT1 angiotensin receptor antagonist. This minimizes the confounding pressor effects of reflex hormonal responses to hypotension, providing a clearer measure of direct neurogenic pressor activity.[11]
-
Analysis: Calculate the peak depressor response (maximum decrease in MAP) from baseline for each drug and dose. Compare the hypotensive effects of this compound and Hexamethonium.
Conclusion
The mechanism of this compound as a competitive antagonist at the ganglionic nicotinic acetylcholine receptor is robustly validated through comparative studies with other receptor antagonists. Electrophysiological and binding assays confirm its interaction at the nAChR, while its distinct properties compared to the channel-blocker Hexamethonium and the CNS-penetrant Mecamylamine clarify its specific mode of action. Furthermore, the use of a muscarinic antagonist like Atropine in functional assays confirms that this compound's primary hypotensive effect originates from blockade at the autonomic ganglia, not at the downstream effector organs. These multi-faceted experimental approaches provide a clear and comprehensive understanding of this compound's pharmacology.
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. This compound | drug | Britannica [britannica.com]
- 3. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. britannica.com [britannica.com]
- 5. Hexamethonium - Wikipedia [en.wikipedia.org]
- 6. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hexamethonium [drugcentral.org]
- 8. trimetaphan [drugcentral.org]
- 9. receptor antagonist hexamethonium: Topics by Science.gov [science.gov]
- 10. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blockade of smoking satisfaction using the peripheral nicotinic antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Trimethaphan and Pentolinium
A comprehensive guide for researchers and drug development professionals on the in vivo performance and mechanisms of the ganglionic blocking agents Trimethaphan and Pentolinium.
Introduction
This compound and Pentolinium are ganglionic blocking agents that have been historically used in the management of hypertensive crises and to induce controlled hypotension during surgical procedures.[1] Both drugs act by antagonizing nicotinic acetylcholine receptors in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2][3] Despite their similar primary mechanism of action, available in vivo data suggests potential differences in their broader pharmacological profiles, which may influence their clinical effects.
This guide provides a head-to-head comparison of this compound and Pentolinium based on available in vivo experimental data. It is important to note that direct comparative studies are scarce in the published literature. Therefore, this comparison is synthesized from individual studies on each compound, and direct quantitative comparisons should be interpreted with caution.
Mechanism of Action: A Tale of Two Blockers
While both drugs are classified as ganglionic blockers, evidence suggests a more complex mechanism for this compound.
Pentolinium acts as a competitive antagonist at nicotinic (NN) receptors within autonomic ganglia.[1] This action blocks the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in both sympathetic and parasympathetic outflow.[4] The blockade of sympathetic ganglia results in vasodilation and a decrease in blood pressure.[1]
This compound also competitively blocks nicotinic receptors in autonomic ganglia.[2] However, in addition to its ganglionic blocking activity, this compound has been shown to possess two other distinct mechanisms of action:
-
Direct Vasodilation: In vivo and in vitro studies have demonstrated that this compound can directly relax vascular smooth muscle, contributing to its hypotensive effect. This action is independent of its ganglionic blockade.[5]
-
Histamine Release: this compound can induce the release of histamine, which can further contribute to vasodilation and hypotension.[6][7]
This multi-faceted mechanism of action differentiates this compound from a "pure" ganglionic blocker like Pentolinium.
In Vivo Hemodynamic Effects: A Comparative Overview
| Parameter | This compound | Pentolinium |
| Blood Pressure | Significant reduction in blood pressure.[8][9] The hypotensive response can be variable among individuals.[6] | Produces a significant reduction in blood pressure. A study in conscious rats showed a reduction of more than 40 mm Hg.[10] |
| Heart Rate | Can cause tachycardia (increased heart rate) as a reflex to the drop in blood pressure, although this may be blunted by the simultaneous blockade of cardiac sympathetic ganglia.[7] | The effect on heart rate is not consistently reported in the available abstracts, but as a ganglionic blocker, it would be expected to inhibit reflex tachycardia. |
| Cardiac Output | The effect on cardiac output is not clearly established from the available search results. | The effect on cardiac output is not specified in the available abstracts. |
| Onset and Duration of Action | Rapid onset of action (1-2 minutes) and a short duration of action (around 10 minutes) when administered via continuous infusion.[2] | Information on the precise onset and duration of action from the available search results is limited. |
Experimental Protocols
Detailed experimental protocols for a direct head-to-head comparison are not available due to the lack of such studies. However, a general methodology for evaluating the in vivo hemodynamic effects of these agents can be outlined based on the individual studies found.
Animal Model: Anesthetized or conscious rats or dogs are commonly used models.
Drug Administration:
-
This compound: Typically administered as a continuous intravenous infusion due to its short half-life.[2] Dosages in human studies have ranged from 0.3 to 6 mg/min.[9]
-
Pentolinium: Can be administered as an intravenous bolus followed by an infusion. In a study on conscious rats, a bolus of 5 mg/kg was followed by an infusion of 5 mg/kg/30 min.[10]
Hemodynamic Monitoring:
-
Blood Pressure: Continuously monitored via an arterial catheter connected to a pressure transducer.
-
Heart Rate: Derived from the arterial pressure waveform or an electrocardiogram (ECG).
-
Cardiac Output: Can be measured using techniques such as thermodilution or indicator dilution methods.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
References
- 1. Pentolinium | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - BioPharma Notes [biopharmanotes.com]
- 3. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 8. [The effect of this compound (Arfonad) on the cardiac output and blood circulation of various organs in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AGING ALTERS THE RELATIVE CONTRIBUTIONS OF THE SYMPATHETIC AND PARASYMPATHETIC NERVOUS SYSTEMS TO BLOOD PRESSURE CONTROL IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of ganglion blockade with pentolinium on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Trimethaphan in Complex Biological Systems
For researchers and professionals in drug development, understanding the specificity of pharmacological agents is paramount for predicting efficacy and anticipating potential side effects. This guide provides a detailed comparison of Trimethaphan, a ganglionic blocking agent, with its alternatives, focusing on its specificity in complex biological systems. The information presented herein is supported by experimental data to offer an objective assessment for scientific applications.
Introduction to this compound and Ganglionic Blockade
This compound is a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[1] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in vascular tone and blood pressure.[1] Historically used for controlled hypotension during surgery and in hypertensive emergencies, its use has been largely superseded by more selective agents due to its broad range of effects.[1] The primary challenge with ganglionic blockers like this compound is their lack of specificity, which can lead to a variety of systemic effects. This guide assesses the specificity of this compound by comparing its performance against other ganglionic blockers, namely Hexamethonium and Mecamylamine.
Mechanism of Action: On-Target and Off-Target Effects
This compound's primary mechanism of action is the competitive blockade of nAChRs at the autonomic ganglia.[1] This prevents acetylcholine from binding and propagating nerve impulses, thereby blocking the entire output of the autonomic nervous system. However, evidence suggests that this compound's effects are not solely confined to ganglionic nAChRs.
Off-Target Effects of this compound:
-
Direct Vasodilation: Unlike pure ganglionic blockers, this compound has been shown to cause direct relaxation of vascular smooth muscle, contributing to its hypotensive effect. This action is independent of its ganglionic blockade.[2]
-
Alpha-Adrenergic Blockade: At higher concentrations, this compound exhibits alpha-adrenergic receptor blocking activity, which can further influence vascular tone.[2]
-
Histamine Release: this compound can induce the release of histamine, which can also contribute to vasodilation and hypotension.[1]
These off-target effects highlight the limited specificity of this compound, as its overall physiological impact is a composite of on-target ganglionic blockade and these additional actions.
Figure 1: this compound's mechanism, showing on-target nAChR block and off-target effects.
Comparative Analysis of Ganglionic Blocker Specificity
To objectively assess this compound's specificity, its performance is compared with Hexamethonium and Mecamylamine. Hexamethonium is a classic ganglionic blocker that acts as a non-competitive antagonist, primarily through ion pore blockade, while Mecamylamine is a non-competitive antagonist that can cross the blood-brain barrier.[3]
| Compound | Target Receptor Subtype | IC50 / Potency | Off-Target Effects Noted |
| This compound | Nicotinic Acetylcholine Receptors (Ganglionic) | Approx. 1/4th the potency of Hexamethonium[2] | Direct vasodilation, α-adrenergic blockade, histamine release[1][2] |
| Hexamethonium | Nicotinic Acetylcholine Receptors (Ganglionic) | α4β2: ~28.8 µMα4β4: ~91.2 µMα6: ~91.2 µMα4: ~6.76 µM[4] | Generally considered more specific to ganglionic blockade than this compound |
| Mecamylamine | Nicotinic Acetylcholine Receptors (Various) | α3β4: 640 nMα4β2: 2.5 µMα3β2: 3.6 µMα7: 6.9 µM | Crosses blood-brain barrier, leading to central nervous system effects |
Note: IC50 values for Hexamethonium were converted from pIC50 values.
The data indicates that while all three compounds block ganglionic nAChRs, their specificity profiles differ significantly. This compound's additional direct actions on blood vessels and adrenergic receptors make it the least specific of the three. Hexamethonium exhibits a more focused action on ganglionic receptors, though its potency varies across subtypes. Mecamylamine, while a potent nAChR antagonist, has the notable property of penetrating the central nervous system, which can be considered a significant "off-target" effect in the context of peripheral ganglionic blockade.
Figure 2: A generalized workflow for determining the specificity of a receptor antagonist.
Experimental Protocols
The assessment of drug specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common techniques used to characterize nAChR antagonists.
1. Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound and its alternatives for various nAChR subtypes.
-
Materials:
-
Cell membranes prepared from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α3 and β4 subunits).
-
Radioligand with known affinity for the target receptor (e.g., [³H]epibatidine).
-
Test compounds (this compound, Hexamethonium, Mecamylamine) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through receptor channels in response to an agonist, and how this flow is inhibited by an antagonist.
-
Objective: To measure the functional inhibition (IC50) of nAChR subtypes by this compound and its alternatives.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes filled with 3 M KCl.
-
Recording solution (e.g., Ringer's solution).
-
Agonist (e.g., acetylcholine).
-
Test compounds (this compound, Hexamethonium, Mecamylamine).
-
-
Procedure:
-
Inject the Xenopus oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a pulse of the agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC50) and record the resulting inward current.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of the test compound for a set duration.
-
Co-apply the agonist and the test compound and record the inhibited current.
-
Repeat steps 5-8 with a range of concentrations of the test compound to generate a dose-response curve.
-
Plot the percentage of inhibition as a function of the log of the test compound concentration to determine the IC50 value.
-
Figure 3: Logical relationship of the specificity profiles of the compared ganglionic blockers.
Conclusion
The assessment of this compound's specificity reveals that while it is an effective ganglionic blocker, its utility in complex biological systems is compromised by significant off-target effects, including direct vasodilation and alpha-adrenergic blockade.[2] In comparison, Hexamethonium demonstrates a higher degree of specificity for ganglionic nAChRs. Mecamylamine, while also a potent nAChR antagonist, introduces a different specificity challenge due to its ability to cross the blood-brain barrier. For researchers selecting a ganglionic blocker, the choice should be dictated by the specific requirements of the experimental system. If the goal is purely to investigate the consequences of peripheral ganglionic blockade, Hexamethonium may be a more suitable tool than this compound due to its higher specificity. This guide underscores the critical importance of considering the full pharmacological profile of a compound when designing and interpreting experiments in complex biological systems.
References
Safety Operating Guide
Proper Disposal Procedures for Trimethaphan: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of Trimethaphan
The proper disposal of this compound, a ganglionic blocker, is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for its disposal, emphasizing regulatory compliance and best practices for chemical handling in a research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound camsylate. All personnel handling the compound should be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical agent used in a laboratory setting, is governed by a series of regulations, primarily from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] The following protocol outlines a compliant and safe procedure for its disposal.
Step 1: Waste Identification and Classification
The first and most critical step is to determine if the this compound waste is classified as hazardous under RCRA. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
-
Listed Waste: this compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[2][3]
-
Characteristic Waste: The hazardous characteristics of this compound waste (e.g., in solution) must be evaluated. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department. Factors to consider include the solvent used and the concentration of this compound.
Step 2: Segregation and Containment
Proper segregation of chemical waste is essential to prevent dangerous reactions.[4]
-
Do Not Mix: Do not mix this compound waste with other incompatible waste streams.
-
Dedicated Container: Collect all this compound waste, including contaminated vials, syringes, and PPE, in a dedicated, properly labeled, and leak-proof container.[5] The container should be appropriate for chemical waste and clearly marked with the words "Hazardous Waste" (if applicable) and the specific contents ("this compound camsylate waste").
Step 3: Neutralization and Inactivation (If Applicable and Permitted)
Currently, there are no universally established and approved protocols for the chemical neutralization or inactivation of this compound in a standard laboratory setting. Attempting to neutralize the compound without a validated procedure can be hazardous. Therefore, it is strongly advised not to attempt chemical degradation unless it is a part of a formally approved institutional protocol.
Step 4: Arrange for Professional Disposal
All pharmaceutical waste from laboratories must be disposed of through a licensed hazardous waste contractor.[6]
-
Contact EHS: Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of chemical waste. They will have established procedures and approved vendors for this purpose.
-
Documentation: Ensure all required waste disposal forms and documentation are completed accurately and retained for your records.
Step 5: Final Decontamination
After the waste has been properly containerized and prepared for pickup, decontaminate the work area where the this compound was handled. Use an appropriate cleaning agent as recommended by your institution's safety protocols.
Data Presentation: Waste Classification and Disposal Summary
Due to the absence of specific quantitative disposal parameters in publicly available literature, the following table summarizes the qualitative decision-making process for this compound disposal.
| Parameter | Guideline |
| RCRA Waste Code | Not explicitly listed on P or U lists. Must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). Consult EHS for determination. |
| Recommended Container | Dedicated, leak-proof, and clearly labeled chemical waste container. |
| Disposal Method | Collection by a licensed hazardous waste disposal contractor. |
| Sewer Disposal | Strictly Prohibited. |
| In-Lab Neutralization | Not recommended without a validated and approved institutional protocol. |
Experimental Protocols
As of the current date, no specific, peer-reviewed experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes are readily available in the scientific literature. Research in the area of pharmaceutical degradation is ongoing, but standardized laboratory-scale procedures for this specific compound have not been published.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. ptb.de [ptb.de]
- 2. epa.gov [epa.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Trimethaphan
Essential Safety and Handling Guide for Trimethaphan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for managing potent pharmaceutical compounds in a laboratory setting.
This compound is a short-acting, sympatholytic ganglionic blocking agent.[1] It functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors in the autonomic ganglia, thereby blocking both the sympathetic and parasympathetic nervous systems.[1][2] Historically used intravenously to induce controlled hypotension during surgery and to manage hypertensive crises, its handling in a research setting requires stringent safety protocols due to its potent physiological effects.[1][3][4]
Chemical and Physical Properties
A summary of key quantitative data for this compound Camsylate is provided below.
| Property | Value |
| Molecular Formula | C₃₂H₄₀N₂O₅S₂ |
| Molecular Weight | 596.8 g/mol |
| Appearance | Solid Powder |
| Storage Temperature | 2-8 °C for injection, -20 °C for long-term |
| Solubility | Soluble in DMSO |
(Data sourced from MedKoo Biosciences and PubChem)[5][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against exposure.[7] Workers handling this compound should adhere to the following guidelines, which are based on recommendations for handling hazardous drugs.[8][9]
-
Gloves :
-
Wear two pairs of chemotherapy-tested gloves (e.g., nitrile) that meet the American Society for Testing and Materials (ASTM) D6978 standard.[7][10]
-
The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[8]
-
Change gloves every hour or immediately if they are torn, punctured, or contaminated.[8]
-
Remove and dispose of the outer glove within the containment area (e.g., inside the chemical fume hood) after completing a task.[8]
-
-
Gowns :
-
Eye and Face Protection :
-
Respiratory Protection :
-
For most handling activities within a ventilated enclosure, respiratory protection may not be required.
-
In situations where aerosols or dust may be generated outside of a primary engineering control (e.g., weighing, large spills), an N95 respirator or a higher level of respiratory protection is necessary.[7][11] Surgical masks offer inadequate protection from chemical exposure.[7][10]
-
Operational and Disposal Plans
Standard Operating Procedure for Handling
All work with this compound powder or concentrated solutions should occur in a designated area with restricted access, such as a restricted preparation room.[8]
-
Preparation :
-
Before handling, ensure a hazardous drug spill kit is readily accessible.[12]
-
Don all required PPE as described above. Always wash hands with soap and water before donning gloves and after removing them.[7][8]
-
Perform all manipulations, including weighing and reconstituting, within a primary engineering control such as a Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[10]
-
-
Administration (In a Research Context) :
-
Use Luer-Lok fittings for all syringes and IV sets to prevent accidental disconnection.
-
When administering to animal subjects, take precautions to avoid needle-stick injuries and exposure to animal waste, as the drug and its metabolites may be excreted.
-
-
Storage :
References
- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. This compound | 7187-66-8 [chemicalbook.com]
- 4. Intravenous drugs used in treating hypertensive emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
